2-Morpholinobenzaldehyde
Description
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Properties
IUPAC Name |
2-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAEWVBVHSDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371767 | |
| Record name | 2-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58028-76-5 | |
| Record name | 2-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Morpholinobenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholinobenzaldehyde, identified by CAS number 58028-76-5, is a substituted aromatic aldehyde featuring a morpholine ring attached to the ortho position of a benzaldehyde molecule.[1] This strategic placement of the morpholine moiety, a privileged heterocycle in medicinal chemistry, makes this compound a valuable building block for the synthesis of complex organic molecules and pharmaceutical intermediates.[2] Its dual functionality—a reactive aldehyde group and a versatile morpholine ring—allows for a wide range of chemical transformations, positioning it as a key precursor in the development of novel therapeutic agents and other fine chemicals. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications in research and drug discovery.
Core Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental settings.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 58028-76-5[1] |
| Molecular Formula | C₁₁H₁₃NO₂[1][3] |
| Synonyms | 2-(4-Morpholinyl)benzaldehyde, 4-(2-Formylphenyl)morpholine[1] |
| SMILES | C1COCCN1C2=CC=CC=C2C=O[1] |
| MDL Number | MFCD00662562[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 191.23 g/mol [3][4] |
| Appearance | Data not available for 2-isomer; 4-isomer is a light yellow to orange powder/crystal.[5] |
| Melting Point | Data not available for 2-isomer; 4-isomer is 65-69 °C.[5] |
| Boiling Point (Predicted) | Data not available for 2-isomer; 4-isomer is 365.5 ± 37.0 °C.[5][6] |
| Density (Predicted) | Data not available for 2-isomer; 4-isomer is 1.2 ± 0.1 g/cm³.[6] |
| Solubility | Data not available for 2-isomer; 4-isomer is soluble in methanol.[5] |
| pKa (Predicted) | Data not available for 2-isomer; 4-isomer is 1.87 ± 0.40.[5][7] |
Table 3: Safety and Handling
| Category | Information |
| Hazard Class | Irritant[1] |
| Hazard Symbol | Xi[1] |
| Risk Codes | R52: Harmful to aquatic organisms.[1] |
| Safety Codes | S24/25: Avoid contact with skin and eyes.[1] |
| Personal Protective Equipment | Wear suitable protective clothing, gloves, and safety goggles.[8][9] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place.[8] |
Synthesis and Reactivity
The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This involves reacting an ortho-substituted benzaldehyde, typically with a good leaving group like fluorine or chlorine (e.g., 2-fluorobenzaldehyde), with morpholine in the presence of a base.
Experimental Protocol: Synthesis of Morpholinobenzaldehydes
The following is a generalized protocol adapted from the synthesis of the isomeric 4-Morpholinobenzaldehyde, which follows the same chemical principles.[10]
Materials:
-
2-Fluorobenzaldehyde (or 2-Chlorobenzaldehyde)
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Methanol
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in DMF.
-
Addition of Reagents: Add morpholine (1.5 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 100°C and stir at reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.
-
Precipitation: Slowly pour the resulting concentrate into ice-cold water with vigorous stirring to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Purification: Recrystallize the crude product from methanol to yield pure this compound.
References
- 1. This compound | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 6. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-Morpholinobenzaldehyde
Introduction
2-Morpholinobenzaldehyde, with the CAS number 58028-76-5, is an organic compound featuring a benzaldehyde scaffold substituted with a morpholine group at the ortho position.[1] Its unique structure, combining a reactive aldehyde functional group with a versatile morpholine moiety, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its role as a precursor in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 45-48 °C | [1] |
| Boiling Point | Not explicitly available, predicted for related isomers. | |
| Solubility | Soluble in methanol and likely other organic solvents. | [3] |
| pKa (Predicted) | Not explicitly available for the 2-isomer. The predicted pKa for the related 4-isomer is 1.87 ± 0.40. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Spectrum Type | Key Peaks and Information | Source |
| ¹³C NMR | Spectra available, confirming the carbon skeleton. | [2] |
| Vapor Phase IR | Spectra available for identifying functional groups. | [2] |
| Mass Spectrometry | Exact Mass: 191.094629 g/mol | [2] |
Note: While specific peak assignments for this compound were not found in the provided search results, general spectral characteristics for aldehydes and morpholine-substituted aromatics are well-established. The aldehyde C-H stretch in IR typically appears around 2720-2820 cm⁻¹, and the C=O stretch is strong around 1700 cm⁻¹. In ¹H NMR, the aldehyde proton is highly deshielded, appearing between 9-10 ppm.[4]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below.
Synthesis of this compound
A common method for synthesizing N-aryl morpholines is through a nucleophilic aromatic substitution reaction. The following is a generalized protocol adapted from procedures for similar isomers.[5]
Materials:
-
2-Fluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of potassium carbonate (1.2 equivalents) in DMF, add 2-fluorobenzaldehyde (1.0 equivalent) and morpholine (1.2 equivalents).
-
Stir the reaction mixture at 100 °C for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic layers and wash with a saturated NH₄Cl solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on a silica gel column to yield pure this compound.[5]
Characterization Protocols
1. Melting Point Determination:
-
A small, dry sample of the purified this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised gradually, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Analysis: Identify the characteristic absorption bands for the aldehyde (C=O and C-H stretches) and morpholine (C-N and C-O stretches) functional groups.
Visualizations: Synthesis and Application Workflows
The following diagrams illustrate the synthesis of this compound and its application as a chemical intermediate.
Caption: Synthetic pathway for this compound.
Caption: Role as a precursor in bioactive heterocycle synthesis.
Caption: Logical workflow for chemical characterization.
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate safety precautions.
-
Hazard Codes: Xi (Irritant).[1]
-
Risk Statements: R52 - Harmful to aquatic organisms.[1]
-
Safety Statements: S24/25 - Avoid contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water.[6][7]
-
Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[6]
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile building block in organic synthesis. The aldehyde group can readily participate in a variety of chemical transformations, including condensations, reductions, and oxidations. It serves as a key precursor for the synthesis of more complex heterocyclic structures, such as quinolines and pyrazoline derivatives, which are scaffolds of interest in medicinal chemistry due to their potential biological activities.[8][9] The morpholine moiety can influence the solubility and pharmacokinetic properties of the final compounds.
References
- 1. This compound | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.fr [fishersci.fr]
- 8. dovepress.com [dovepress.com]
- 9. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives [mdpi.com]
Solubility Profile of 2-Morpholinobenzaldehyde in Organic Solvents: A Technical Guide
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of 2-Morpholinobenzaldehyde. Given the limited availability of public quantitative data for this specific compound, this guide focuses on its predicted solubility based on its chemical structure, alongside a detailed experimental protocol for its quantitative determination.
Introduction to this compound
This compound is an organic compound featuring a benzaldehyde molecule substituted with a morpholine group at the ortho position. Its chemical structure consists of an aromatic benzene ring, a reactive aldehyde group (-CHO), and a heterocyclic morpholine ring. The presence of the polar morpholine and aldehyde moieties, combined with the nonpolar aromatic ring, suggests a versatile yet complex solubility profile across various organic solvents. The general principle of "like dissolves like" is fundamental to predicting its behavior. Aldehydes and ketones are generally soluble in most common organic solvents[1]. The morpholine ring itself is soluble in a wide range of organic solvents, including acetone, benzene, ether, methanol, and ethanol[2][3].
Chemical Structure:
-
Molecular Formula: C₁₁H₁₃NO₂[4]
-
Key Features:
-
Aromatic benzene ring (hydrophobic)
-
Aldehyde group (polar, hydrogen bond acceptor)
-
Morpholine ring (polar, contains a tertiary amine and an ether group, capable of hydrogen bonding)
-
Predicted Solubility Behavior
The unique combination of functional groups in this compound allows for the following solubility predictions:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen and nitrogen atoms in the morpholine ring, along with the oxygen of the aldehyde group, can act as hydrogen bond acceptors. This suggests that this compound should be soluble in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The overall polarity of the molecule should facilitate good solubility in polar aprotic solvents through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit its solubility in nonpolar solvents. However, the aromatic ring may contribute to some degree of solubility, particularly in aromatic solvents like toluene.
These predictions serve as a foundational guide for selecting appropriate solvents for synthesis, purification, and formulation.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a common and reliable method.
Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure undissolved solid remains after equilibration[5].
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial[5].
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the solution is fully saturated[5].
-
-
Sample Preparation for Analysis:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period for the excess solid to settle.
-
For viscous solvents or fine suspensions, centrifuge the vials to ensure a clear separation of the supernatant from the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
-
Quantitative Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Data Presentation
Quantitative solubility data should be organized in a clear and structured format for easy comparison. The following table serves as a template for presenting such data.
| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Polar Protic | Methanol | 25 | Data | Data |
| Ethanol | 25 | Data | Data | |
| Polar Aprotic | Acetonitrile | 25 | Data | Data |
| Acetone | 25 | Data | Data | |
| DMSO | 25 | Data | Data | |
| DMF | 25 | Data | Data | |
| Nonpolar | Toluene | 25 | Data | Data |
| Hexane | 25 | Data | Data |
Note: The "Data" fields are placeholders for experimentally determined values.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
Reactivity of the Aldehyde Group in 2-Morpholinobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Morpholinobenzaldehyde. The presence of a morpholine ring at the ortho position significantly influences the chemical behavior of the aldehyde through a combination of electronic and steric effects. This document explores these influences in the context of key organic reactions relevant to pharmaceutical and materials science research. Detailed experimental protocols for the synthesis of this compound and its participation in Wittig reactions, Knoevenagel condensations, and reductive aminations are provided. Quantitative data, where available for analogous systems, is summarized to offer a comparative perspective on its reactivity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying chemical principles.
Introduction
This compound is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. The reactivity of its aldehyde group is modulated by the adjacent morpholino substituent, which exerts both electronic and steric effects. Understanding these effects is crucial for predicting and controlling the outcomes of chemical transformations involving this compound. This guide aims to provide a detailed examination of these factors and their impact on the reactivity of the aldehyde in various synthetic contexts.
Electronic and Steric Effects of the Ortho-Morpholino Group
The morpholino group is a versatile substituent that can influence the reactivity of the benzaldehyde moiety through two primary mechanisms:
-
Electronic Effects: The nitrogen atom of the morpholine ring can donate a lone pair of electrons into the aromatic system through resonance (a +R effect), which increases the electron density of the benzene ring. Conversely, the electronegativity of the nitrogen and oxygen atoms exerts an electron-withdrawing inductive effect (-I effect). In the case of an ortho-substituent, these electronic effects can directly influence the electrophilicity of the carbonyl carbon. The resonance donation tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles.
-
Steric Effects: The bulky morpholine ring at the ortho position creates significant steric hindrance around the aldehyde group. This steric congestion can impede the approach of nucleophiles, slowing down reaction rates and potentially influencing the stereochemical outcome of certain reactions. The magnitude of this steric effect can be quantitatively assessed using the Taft equation, which separates steric and electronic contributions to reactivity.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with morpholine.
Experimental Protocol: Synthesis from 2-Fluorobenzaldehyde
Materials:
-
2-Fluorobenzaldehyde
-
Morpholine
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Microwave reactor
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a microwave reactor vessel, combine 2-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add a suitable volume of anhydrous DMF to dissolve the reactants.
-
Seal the vessel and heat the mixture in the microwave reactor at 125 °C for 2.5 hours.
-
After cooling, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and dichloromethane (DCM).
-
Extract the aqueous phase with additional portions of DCM.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under vacuum to yield this compound. The product can be further purified by column chromatography if necessary.
Reactivity of the Aldehyde Group: Key Reactions and Protocols
The aldehyde group of this compound participates in a variety of fundamental organic reactions. The following sections detail the expected reactivity and provide generalized experimental protocols for three key transformations: the Wittig reaction, Knoevenagel condensation, and reductive amination.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide is expected to be influenced by the steric bulk of the ortho-morpholino group, which may affect the rate and stereoselectivity of the reaction.
Caption: Workflow of the Wittig reaction with this compound.
Materials:
-
This compound
-
Stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for reaction and work-up
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add the stabilized phosphorus ylide (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the alkene product.
Expected Outcome: Due to the steric hindrance of the ortho-morpholino group, the reaction rate may be slower compared to unsubstituted benzaldehyde. Stabilized ylides are expected to predominantly yield the (E)-alkene.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The reaction is typically catalyzed by a weak base.
Caption: Mechanism of the Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Ethanol
-
Piperidine or ammonium acetate (catalyst)
-
Standard glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Expected Outcome: The reaction is expected to proceed, but the steric hindrance from the ortho-morpholino group might necessitate longer reaction times or higher temperatures compared to reactions with para-substituted or unsubstituted benzaldehydes.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. It involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Caption: General workflow for a reductive amination reaction.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for reaction and extraction
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in DCE or THF.
-
If the amine salt is used, a base may be required. For free amines, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Expected Outcome: The steric hindrance around the aldehyde may slow down the initial imine formation. However, the use of a mild reducing agent like sodium triacetoxyborohydride should allow for the selective reduction of the iminium ion once formed.
Quantitative Data Summary
Direct quantitative kinetic or yield data for the reactions of this compound is scarce in the literature. However, we can infer its reactivity based on data for analogous ortho-substituted benzaldehydes.
| Reaction Type | Substituent at Ortho Position | Relative Reactivity/Yield | Reference System |
| Nucleophilic Addition | -OCH₃ | Slower than benzaldehyde | General observations in physical organic chemistry |
| Wittig Reaction | -Cl | High Z-selectivity with unstabilized ylides | Studies on ortho-halo-substituted benzaldehydes[1] |
| Knoevenagel Condensation | -OH | Good to excellent yields, may require longer reaction times | Studies on 2-hydroxybenzaldehydes[2] |
| Reductive Amination | -CH₃ | Generally high yields with appropriate reducing agents | General protocols for substituted benzaldehydes[3] |
This table provides an estimation of reactivity based on analogous systems and general principles of organic chemistry due to the limited availability of specific data for this compound.
Conclusion
The reactivity of the aldehyde group in this compound is a nuanced interplay of electronic and steric effects imparted by the ortho-morpholino substituent. The electron-donating resonance effect of the morpholino group tends to deactivate the aldehyde towards nucleophilic attack, while the significant steric bulk in the ortho position further hinders the approach of reagents. Consequently, reactions involving nucleophilic addition to the aldehyde of this compound may require more forcing conditions (higher temperatures, longer reaction times) compared to its meta or para isomers, or to unsubstituted benzaldehyde. However, these same steric and electronic factors can also be exploited to achieve specific stereochemical outcomes in certain reactions. The provided experimental protocols offer a starting point for the synthetic utilization of this versatile building block, with the understanding that optimization may be necessary to account for its unique reactivity profile. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters governing the reactions of this intriguing molecule.
References
The Electronic Influence of the Morpholine Moiety on the Benzaldehyde Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Morpholine Group in Aromatic Systems
The morpholine heterocycle, a saturated six-membered ring containing both an amine and an ether functional group, is a common feature in a vast array of bioactive molecules. Its incorporation into a molecular structure can improve aqueous solubility, metabolic stability, and receptor binding affinity. When directly attached to a benzene ring, the nitrogen atom of the morpholine group can participate in the π-system of the aromatic ring, thereby influencing its electronic distribution. This guide focuses specifically on the electronic effects of the morpholine group when substituted on a benzaldehyde ring, a versatile building block in organic synthesis.
Electronic Effects: A Qualitative and Quantitative Perspective
The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect (I) and the resonance effect (R) .
-
Inductive Effect: The oxygen atom within the morpholine ring is highly electronegative, leading to a withdrawal of electron density through the sigma bonds (a -I effect). The nitrogen atom is also more electronegative than carbon, contributing to this inductive withdrawal.
-
Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzaldehyde ring. This donation of electron density is a positive resonance effect (+R effect).
In the case of the para-substituted 4-morpholinobenzaldehyde, the nitrogen's lone pair can be effectively delocalized into the aromatic ring and further to the electron-withdrawing aldehyde group. This strong +R effect is expected to dominate over the -I effect of the nitrogen and oxygen atoms. Consequently, the morpholino group is classified as an electron-donating group (EDG) and an activating group towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions.
Hammett Substituent Constant (σ)
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. While a specific, experimentally determined Hammett constant for the para-morpholino group (σp) is not readily found in comprehensive compilations, we can estimate its value by comparing it to structurally similar groups.
The p-dimethylamino group (-N(CH₃)₂) is a strong electron-donating group with a σp value of -0.83 . Given that the oxygen atom in the morpholine ring is inductively withdrawing, the morpholino group is expected to be a slightly weaker electron-donating group than the dimethylamino group. Therefore, the σp value for the morpholino group is anticipated to be less negative than -0.83.
Table 1: Hammett Constants of Related Substituents
| Substituent | σ_meta_ | σ_para_ |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -N(CH₃)₂ | -0.15 | -0.83 |
| -Morpholino | (Estimate) | (Estimate < -0.27, > -0.83) |
| -NO₂ | 0.71 | 0.78 |
Spectroscopic Characterization
The electronic effects of the morpholine group are readily observable in the nuclear magnetic resonance (NMR) and infrared (IR) spectra of morpholinylbenzaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-donating nature of the morpholino group leads to increased electron density on the benzaldehyde ring, particularly at the ortho and para positions. This increased electron density results in shielding of the aromatic protons and carbons, causing them to resonate at higher fields (lower ppm values) in the NMR spectrum compared to unsubstituted benzaldehyde.
Table 2: ¹H and ¹³C NMR Chemical Shift Data for 4-Morpholinobenzaldehyde
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aldehyde-H | ~9.7 | ~190 |
| Aromatic-H (ortho to CHO) | ~7.7 | ~132 |
| Aromatic-H (meta to CHO) | ~6.9 | ~113 |
| Aromatic-C (ipso to CHO) | - | ~125 |
| Aromatic-C (ipso to Morpholino) | - | ~154 |
| Morpholino-H (N-CH₂) | ~3.3 | ~47 |
| Morpholino-H (O-CH₂) | ~3.8 | ~66 |
Note: These are approximate values and can vary depending on the solvent and spectrometer frequency. Data is compiled from publicly available spectra and may not have explicit peak assignments in the original source.
Infrared (IR) Spectroscopy
The electronic donation from the morpholino group into the benzaldehyde ring affects the vibrational frequency of the carbonyl (C=O) group. The increased electron density on the ring can be delocalized to the carbonyl group, leading to a decrease in the double bond character of the C=O bond. This results in a lower stretching frequency (wavenumber) for the carbonyl group in 4-morpholinobenzaldehyde compared to unsubstituted benzaldehyde.
Table 3: Characteristic Infrared Absorption Frequencies
| Vibrational Mode | Benzaldehyde (cm⁻¹) | 4-Morpholinobenzaldehyde (cm⁻¹) | Effect of Morpholino Group |
| C=O Stretch | ~1703 | ~1670-1680 | Shift to lower frequency |
| Aromatic C=C Stretch | ~1600, 1585, 1450 | Similar, may be intensified | Minor shifts and intensity changes |
| C-H Stretch (Aldehyde) | ~2820, 2720 | Similar | Minor shifts |
| C-N Stretch (Aromatic) | - | ~1350 | Characteristic absorption |
| C-O-C Stretch (Ether) | - | ~1115 | Characteristic absorption |
Reactivity
The strong electron-donating nature of the morpholino group significantly influences the reactivity of the benzaldehyde moiety.
Reactivity of the Aldehyde Group
The increased electron density on the benzaldehyde ring, including the carbonyl carbon, makes the aldehyde group less electrophilic . This deactivation means that 4-morpholinobenzaldehyde will generally be less reactive towards nucleophiles in reactions such as:
-
Aldol Condensation: The rate of reaction with enolates will be slower compared to benzaldehyde or benzaldehydes with electron-withdrawing groups.
-
Wittig Reaction: The reaction with phosphorus ylides will proceed at a slower rate.
-
Oxidation: While the aldehyde can be oxidized to the corresponding carboxylic acid, the electron-rich nature of the ring may make it more susceptible to side reactions under harsh oxidation conditions.
Reactivity of the Aromatic Ring
The morpholino group is a strong activating group for electrophilic aromatic substitution . Reactions such as nitration, halogenation, and Friedel-Crafts acylation will occur more readily on 4-morpholinobenzaldehyde than on unsubstituted benzaldehyde. The substitution will be directed primarily to the positions ortho to the morpholino group.
Experimental Protocols
Synthesis of 4-Morpholinobenzaldehyde
A common method for the synthesis of 4-morpholinobenzaldehyde is the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with morpholine.[1]
Materials:
-
4-Fluorobenzaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford pure 4-morpholinobenzaldehyde.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Weigh 5-10 mg of the substituted benzaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Conclusion
The morpholine group, when attached to a benzaldehyde ring at the para position, acts as a potent electron-donating group primarily through a strong +R effect. This electronic donation increases the electron density on the aromatic ring, leading to characteristic upfield shifts in NMR spectra and a decrease in the carbonyl stretching frequency in the IR spectrum. The aldehyde functionality is consequently deactivated towards nucleophilic attack, while the aromatic ring is activated towards electrophilic substitution. A comprehensive understanding of these electronic effects is paramount for the rational design of molecules with desired reactivity and biological activity. Further quantitative studies, particularly the experimental determination of the Hammett constant for the morpholino group and kinetic studies on the reactivity of 4-morpholinobenzaldehyde, would provide a more complete picture of its electronic influence.
References
Quantum Chemical Blueprint for 2-Morpholinobenzaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction
2-Morpholinobenzaldehyde is a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and drug development. Its unique structural combination of a reactive aldehyde group and a morpholine moiety—a common pharmacophore—makes it a valuable scaffold for synthesizing novel therapeutic agents. Understanding the molecule's electronic structure, reactivity, and spectroscopic properties at a quantum level is paramount for designing derivatives with enhanced biological activity and favorable pharmacokinetic profiles.
This technical guide outlines a comprehensive computational and experimental workflow for the in-depth quantum chemical analysis of this compound. In the absence of extensive published computational data for this specific isomer, this document serves as a blueprint for a rigorous theoretical study, leveraging well-established methodologies proven effective for similar organic molecules. The proposed analyses will provide critical insights into the molecule's geometry, stability, reactive sites, and spectroscopic signatures, thereby guiding rational drug design and development efforts.
Methodologies and Protocols
A synergistic approach combining quantum chemical calculations with experimental validation is proposed for a thorough characterization of this compound.
Computational Protocol
The theoretical investigation will be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of organic molecules.
-
Software: Gaussian 09/16 program suite.
-
Theoretical Level: Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set is recommended. This level of theory is well-suited for providing accurate geometries and electronic properties for organic compounds.
-
Geometry Optimization: The molecular structure of this compound will be fully optimized in the gas phase to locate the global minimum on the potential energy surface.
-
Frequency Calculations: Harmonic vibrational frequency calculations will be performed on the optimized geometry to confirm it as a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.
-
Property Calculations: Subsequent single-point energy calculations on the optimized structure will be used to derive various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO, LUMO).
-
Molecular Electrostatic Potential (MEP).
-
Natural Bond Orbital (NBO) analysis.
-
Mulliken atomic charges.
-
-
Solvent Effects: To simulate a more biologically relevant environment, calculations can be repeated using a polarizable continuum model (PCM), with water or ethanol as the solvent.
Experimental Validation Protocol
To validate the theoretical results, the following experimental spectra should be acquired.
-
FT-IR and FT-Raman Spectroscopy:
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal for FT-IR analysis or loaded into a capillary tube for FT-Raman analysis.
-
Data Acquisition: Spectra are recorded in the range of 4000–400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
-
Analysis: The experimental vibrational frequencies are compared with the scaled theoretical frequencies obtained from the DFT calculations.
-
-
NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The experimental chemical shifts are compared with theoretical values, typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level.
-
Visualizing the Workflow and Concepts
Diagrams created using the DOT language provide clear visual representations of the study's workflow and the relationships between different analytical components.
The Enigmatic Origins of 2-Morpholinobenzaldehyde: A Technical Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholinobenzaldehyde, a substituted aromatic aldehyde with the chemical identifier CAS 58028-76-5, presents a curious case in the annals of synthetic chemistry. While its structural isomer, 4-Morpholinobenzaldehyde, is well-documented in scientific literature, the history of the ortho-substituted counterpart is notably obscure. This technical guide aims to collate the available information on this compound, focusing on its synthesis, physicochemical properties, and potential applications, while acknowledging the significant gaps in its historical record. Due to the limited specific data on this compound, this paper will also explore general synthetic methodologies applicable to its preparation and the known characteristics of its better-documented isomer to provide a comprehensive technical overview.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 58028-76-5 | Chemical Supplier Data |
| Molecular Formula | C₁₁H₁₃NO₂ | Calculated |
| Molecular Weight | 191.23 g/mol | Calculated |
| Appearance | Light yellow to yellow crystalline powder | Chemical Supplier Data |
| Melting Point | 45-48 °C | LookChem[1] |
| Boiling Point | 342.8 °C at 760 mmHg | LookChem[1] |
| Density | 1.163 g/cm³ | LookChem[1] |
Synthesis of this compound: Postulated Methodologies
Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, based on established organic chemistry principles for the formation of N-aryl bonds, two primary synthetic routes can be postulated: the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds. This method would involve the reaction of an ortho-halobenzaldehyde (such as 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with morpholine in the presence of a palladium catalyst and a suitable phosphine ligand.
Hypothetical Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube is added 2-bromobenzaldehyde (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like Xantphos (0.04 mmol), and a base, for instance, sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Anhydrous toluene (5 mL) is added to the tube under an inert atmosphere (e.g., argon).
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Postulated workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. This method would involve the reaction of an ortho-halobenzaldehyde with morpholine, typically at higher temperatures than the Buchwald-Hartwig amination.
Hypothetical Experimental Protocol:
-
Reaction Setup: A mixture of 2-chlorobenzaldehyde (1.0 mmol), morpholine (2.0 mmol), a copper catalyst such as copper(I) iodide (0.1 mmol), a ligand like L-proline (0.2 mmol), and a base, for example, potassium carbonate (2.0 mmol) is prepared in a sealed tube.
-
Solvent Addition: A high-boiling polar solvent such as DMSO or DMF (5 mL) is added.
-
Reaction Conditions: The reaction mixture is heated to 120-150 °C for 24-48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Logical Workflow for Ullmann Condensation
Caption: Postulated workflow for the synthesis of this compound via Ullmann condensation.
Spectroscopic Data
Detailed and verified spectroscopic data for this compound is not widely published. For the purpose of characterization, researchers would typically rely on standard analytical techniques.
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the aldehyde proton (likely a singlet around 9.8-10.0 ppm), and two sets of triplets for the morpholine ring protons (one set for the protons adjacent to the oxygen and another for those adjacent to the nitrogen).
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the aldehyde carbonyl carbon (around 190 ppm), and the two distinct methylene carbons of the morpholine ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1690-1715 cm⁻¹) and C-N and C-O stretches associated with the morpholine moiety.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ).
Biological Activity and Applications
There is a significant lack of published research on the specific biological activities or applications of this compound. However, the morpholine moiety is a well-known pharmacophore present in many biologically active compounds. Derivatives of the isomeric 4-Morpholinobenzaldehyde have been investigated for various therapeutic properties, including antimicrobial and anticancer activities.[2] It is plausible that this compound could serve as a valuable building block in the synthesis of novel compounds with potential pharmacological relevance. Its utility as a synthetic intermediate in the creation of more complex heterocyclic systems is an area ripe for exploration.
Conclusion and Future Outlook
This compound remains a compound with a largely unwritten history. While its existence is confirmed through commercial availability, the details of its discovery and initial synthesis are not readily found in the public domain. The synthetic pathways of Buchwald-Hartwig amination and Ullmann condensation represent the most probable routes for its preparation. The lack of data on its biological activity and applications presents an opportunity for future research. A thorough investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives could unveil novel chemical entities with potential applications in medicinal chemistry and materials science. Further historical research into older chemical literature and patent databases may yet shed light on the origins of this enigmatic molecule.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Morpholinobenzaldehyde
For Immediate Release
This document provides an in-depth technical guide on the safety and handling precautions for 2-Morpholinobenzaldehyde (CAS No. 58028-76-5). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available data to ensure the safe use of this compound in a laboratory setting. While a comprehensive safety profile for this compound is not fully established, this guide draws upon information from its safety data sheet and data from structurally related compounds to offer a thorough overview of potential hazards and mitigation strategies.
Section 1: Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its close isomers is presented in Table 1. Researchers should note the lack of extensive physical hazard data for the 2-isomer and handle the compound with caution, assuming it may share properties with similar molecules.
Table 1: Physical and Chemical Properties of Morpholinobenzaldehyde Isomers
| Property | This compound | 4-Morpholinobenzaldehyde |
| CAS Number | 58028-76-5[1][2] | 1204-86-0 |
| Molecular Formula | C₁₁H₁₃NO₂[1][2] | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol [1][2] | 191.23 g/mol |
| Appearance | Not specified | Pale yellow to light brown solid |
| Melting Point | 45-48 °C[1] | 65-69 °C |
| Boiling Point | Not available | Not available |
| Flash Point | Not available | Not available |
| Solubility | Not available | Increased solubility in polar solvents |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are related to its potential for irritation and its environmental impact. While specific toxicological data is limited, information from its safety data sheet and related compounds suggests that it should be handled as an irritant.
GHS Classification:
According to the available safety data sheet, this compound is classified as:
-
Hazardous to the aquatic environment, long-term hazard (Category 3), H412: Harmful to aquatic life with long lasting effects. [2]
Data from the closely related 4-Morpholinobenzaldehyde indicates the following potential hazards, which should be considered when handling the 2-isomer:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2][3]
The toxicological properties have not been thoroughly investigated, and therefore, the compound should be handled with the utmost care, assuming it may have other unknown hazardous properties.[2]
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following should be worn at all times when handling the compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or where splashing is possible, impervious clothing should be worn.[4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
The following diagram outlines the standard personal protective procedure for handling this compound.
Caption: Personal Protective Equipment Workflow for Handling this compound.
Handling Procedures
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[5]
-
Avoid contact with skin and eyes.[5]
-
Avoid formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Section 4: Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial to mitigate harm.
First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][5] |
Accidental Release Measures
In the case of a spill, follow a structured response to ensure safety and proper cleanup.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]
The following diagram illustrates the logical workflow for handling a spill of this compound.
Caption: Workflow for Handling a Spill of this compound.
Section 5: Fire-Fighting Measures and Disposal
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Special Hazards: No specific data is available. As with many organic compounds, combustion may produce toxic gases such as carbon oxides and nitrogen oxides.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Avoid release to the environment.[2]
Conclusion
While this compound is a valuable compound in research and development, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for its safe use, emphasizing the importance of personal protective equipment, proper handling and storage, and emergency preparedness. Researchers are strongly encouraged to consult the full safety data sheet and to perform a thorough risk assessment before commencing any work with this compound.
References
Methodological & Application
Synthetic Versatility of 2-Morpholinobenzaldehyde in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Morpholinobenzaldehyde, a versatile aromatic aldehyde, serves as a valuable building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest. Its unique structure, featuring both a reactive aldehyde group and a morpholine moiety, allows for a range of chemical transformations, making it a key precursor in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthetic applications of this compound, with a focus on its utility in multicomponent reactions and the synthesis of fused heterocyclic systems.
Application Notes
This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles. The presence of the morpholine group at the ortho position to the aldehyde influences the reactivity of the aldehyde and can participate in or direct the course of cyclization reactions. Its applications are prominent in the synthesis of quinolines and related fused heterocyclic systems, which are known to exhibit a wide range of biological activities.
One of the primary applications of this compound is in the synthesis of quinoline derivatives . The aldehyde functionality can react with compounds containing an active methylene group, such as ketones, in condensation reactions to form α,β-unsaturated intermediates. Subsequent intramolecular cyclization, often facilitated by the presence of the ortho-morpholino group (or a derivative thereof), leads to the formation of the quinoline ring system. This approach is a variation of the classical Friedländer annulation, where the morpholine moiety can be envisioned as a precursor or a directing group for the cyclization step.
Furthermore, this compound is a valuable substrate in multicomponent reactions (MCRs) . MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. The aldehyde group of this compound readily participates in imine formation and subsequent cycloaddition or cyclization cascades, enabling the rapid assembly of complex molecular architectures. These reactions are of significant interest in medicinal chemistry for the generation of compound libraries for drug discovery.
The morpholine unit itself can be a crucial pharmacophore in the final products, contributing to their physicochemical properties and biological activity. It is a common feature in many approved drugs, often improving solubility and metabolic stability.
Key Synthetic Applications & Protocols
This section details the experimental protocols for key synthetic transformations involving this compound.
Synthesis of 2-(Morpholin-4-yl)quinoline-3-carbaldehydes
This protocol describes the synthesis of a quinoline derivative where the morpholine moiety is introduced onto a pre-existing quinoline core, which itself can be derived from precursors related to this compound. This highlights the importance of the morpholino-substituted aromatic scaffold.
Reaction Scheme:
Caption: Synthesis of 2-(Morpholin-4-yl)quinoline-3-carbaldehyde.
Experimental Protocol:
A mixture of 2-chloro-3-formylquinoline (1.0 mmol) and morpholine (1.2 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(morpholin-4-yl)quinoline-3-carbaldehyde.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| 2-Chloro-3-formylquinoline | Morpholine | Ethanol | Reflux | 4-6 | 85-95 |
Three-Component Synthesis of Propargylamines (A³ Coupling)
While this reaction uses morpholine and benzaldehyde as separate components, it demonstrates a fundamental multicomponent reaction type where a morpholino-substituted benzaldehyde could potentially be employed. This protocol illustrates the general conditions for an A³ coupling reaction.
Reaction Scheme:
Application Notes and Protocols for the Use of 2-Morpholinobenzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-morpholinobenzaldehyde as a versatile building block for the preparation of various heterocyclic scaffolds of medicinal and pharmaceutical interest. This document details established synthetic protocols adapted for this compound, summarizes quantitative data from analogous reactions to provide a comparative reference, and includes visual diagrams of key reaction pathways and experimental workflows.
Introduction
This compound is a substituted aromatic aldehyde featuring a morpholine moiety at the ortho position. This structural feature, particularly the electron-donating nature of the morpholino group, can influence the reactivity of the aldehyde and the properties of the resulting heterocyclic products. Its utility as a precursor in multicomponent reactions and classical condensation reactions makes it a valuable starting material for the synthesis of diverse heterocyclic systems, including pyrimidines, quinolines, and related fused systems. These heterocyclic cores are prevalent in a wide array of biologically active compounds and approved pharmaceutical agents.
Synthesis of Fused Pyrimidine Derivatives
The synthesis of fused pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines, can be efficiently achieved through a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., barbituric acid). This approach is a cornerstone of combinatorial chemistry for the rapid generation of molecular diversity.
Application:
This methodology can be adapted for this compound to synthesize a library of novel pyrano[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their potential as antitumor, antihypertensive, and cardiotonic agents.
Quantitative Data for Analogous Three-Component Synthesis of Pyrano[2,3-d]pyrimidines
The following table summarizes typical reaction conditions and yields for the synthesis of pyrano[2,3-d]pyrimidines using various aromatic aldehydes, which can serve as a reference for optimizing the reaction with this compound.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | CuCl₂·2H₂O (20) | H₂O/EtOH (1:1) | 60 | 35 | 94 |
| 2 | 4-MeO-C₆H₄CHO | CuCl₂·2H₂O (20) | H₂O/EtOH (1:1) | 60 | 40 | 92 |
| 3 | C₆H₅CHO | CuCl₂·2H₂O (20) | H₂O/EtOH (1:1) | 60 | 30 | 89 |
| 4 | 4-NO₂-C₆H₄CHO | CuCl₂·2H₂O (20) | H₂O/EtOH (1:1) | 60 | 25 | 95 |
Data adapted from analogous reactions for illustrative purposes.
Experimental Protocol: Synthesis of 7-(2-morpholinophenyl)-5-oxo-4,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and barbituric acid (1.0 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of a 1:1 (v/v) mixture of ethanol and water, followed by the addition of a catalytic amount of a Lewis acid such as copper(II) chloride dihydrate (CuCl₂·2H₂O, 20 mol%).
-
Reaction Execution: Stir the mixture at 60 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product. The product can be further purified by recrystallization from a suitable solvent if necessary.
Reaction Pathway and Workflow
Caption: Workflow and proposed pathway for pyrano[2,3-d]pyrimidine synthesis.
Synthesis of Quinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classical and straightforward method for the construction of the quinoline scaffold. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The use of this compound in this reaction would require a preliminary step to introduce an amino group at the ortho position to the aldehyde, for instance, by reduction of a nitro group. However, for the purpose of these notes, we will consider a hypothetical 2-amino-6-morpholinobenzaldehyde as the starting material to illustrate the utility of the morpholine-substituted scaffold in this important reaction.
Application:
This synthetic route provides access to novel quinoline derivatives, a class of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The morpholine substituent can be used to modulate the physicochemical properties and biological activity of the resulting quinolines.
Quantitative Data for Analogous Friedländer Synthesis of Quinolines
The following table presents data from representative Friedländer reactions, which can be used as a guide for the synthesis of morpholine-substituted quinolines.
| Entry | 2-Aminoaryl Ketone/Aldehyde | Methylene Compound | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | KOH | 100 | 4 | 85 |
| 2 | 2-Aminobenzaldehyde | Cyclohexanone | p-TsOH | 80 | 6 | 90 |
| 3 | 2-Amino-5-chlorobenzophenone | Acetone | I₂ | 120 | 5 | 78 |
| 4 | 2-Aminonicotinaldehyde | Dimedone | Piperidine | 110 | 3 | 92 |
Data adapted from analogous reactions for illustrative purposes.
Experimental Protocol: Synthesis of 3-acetyl-4-methyl-8-morpholinobenzo[b]pyridine (A Quinoline Derivative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-morpholinobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired quinoline derivative.
Reaction Pathway and Logical Relationship
Caption: Logical steps in the Friedländer synthesis of a quinoline derivative.
General Considerations and Safety
-
Reactivity: The presence of the electron-donating morpholino group may activate the aromatic ring, potentially influencing the regioselectivity of certain reactions.
-
Solubility: The morpholine moiety generally increases the polarity and aqueous solubility of organic molecules, which can be advantageous in drug development but may require adjustments to extraction and purification protocols.
-
Safety: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
These application notes are intended to serve as a guide for the use of this compound in heterocyclic synthesis. The provided protocols are based on established methodologies and may require optimization for specific substrates and desired outcomes.
Synthesis of Bioactive Molecules Using 2-Morpholinobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of bioactive molecules, specifically chalcones and their pyrazoline derivatives, utilizing 2-morpholinobenzaldehyde as a key starting material. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The methodologies outlined below are based on established chemical transformations and provide a framework for the preparation and evaluation of these promising therapeutic candidates.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids.[1] Their versatile chemical structure allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2] The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone.[3]
Subsequent modification of the chalcone scaffold can lead to the generation of other bioactive heterocyclic compounds. One such modification is the cyclization of chalcones with hydrazine derivatives to form pyrazolines, which are five-membered heterocyclic compounds known to exhibit a broad spectrum of pharmacological activities, including anticancer effects.[4][5] The morpholine moiety, when incorporated into these structures, can enhance their pharmacological properties.
This guide details the multi-step synthesis beginning with the preparation of 4-morpholinobenzaldehyde, followed by its use in the synthesis of chalcone derivatives, and their subsequent conversion to pyrazolines.
Data Presentation
The following tables summarize the quantitative data for the synthesis and bioactivity of representative chalcone and pyrazoline derivatives.
Table 1: Synthesis Yields of Chalcone Derivatives
| Compound | Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 4-Morpholinobenzaldehyde | Morpholine, 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | 4 | - |
| Chalcone Derivative 1 | 4-Morpholinobenzaldehyde, Acetophenone | NaOH | Ethanol | 2-3 | >50 |
| Chalcone Derivative 2 | 4-Morpholinobenzaldehyde, Substituted Acetophenone | NaOH | Ethanol | 2-3 | >50 |
Table 2: In Vitro Cytotoxicity of Synthesized Chalcone Derivatives (IC₅₀ values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC3 (Prostate Cancer) | HT-29 (Colorectal Cancer) |
| Chalcone Derivative 1 | <20 | >20 | <20 | <20 |
| Chalcone Derivative 2 | <20 | >20 | <20 | <20 |
| 5-Fluorouracil (Standard) | 17.27 | - | - | - |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Protocol 1: Synthesis of 4-Morpholinobenzaldehyde
This protocol describes the synthesis of 4-morpholinobenzaldehyde from morpholine and 4-fluorobenzaldehyde.[6]
Materials:
-
Morpholine
-
4-Fluorobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine morpholine (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120°C and maintain it under reflux for 4 hours with continuous stirring.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-morpholinobenzaldehyde.
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol details the base-catalyzed Claisen-Schmidt condensation of 4-morpholinobenzaldehyde with a substituted acetophenone to yield a chalcone derivative.
Materials:
-
4-Morpholinobenzaldehyde
-
Substituted Acetophenone (e.g., acetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 4-morpholinobenzaldehyde (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (10 mL) in a round-bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous sodium hydroxide (30%) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours.
-
Monitor the reaction progress by observing the formation of a precipitate.
-
Once the reaction is complete, dilute the mixture with water.
-
Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash it with water.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
Protocol 3: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol outlines the cyclization of a chalcone derivative with a hydrazine reagent to form a pyrazoline.
Materials:
-
Chalcone derivative (from Protocol 2)
-
2,4-Dinitrophenylhydrazine
-
Ethanol
-
Ice-cold water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and 2,4-dinitrophenylhydrazine (0.01 mol) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and dry it.
-
Recrystallize the crude pyrazoline from ethanol to obtain the pure compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for bioactive molecules.
Signaling Pathways
The anticancer activity of the synthesized chalcone and pyrazoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and interfere with pro-inflammatory signaling pathways such as the NF-κB pathway.[1][2]
Caption: Intrinsic apoptosis pathway induction.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols: 2-Morpholinobenzaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-morpholinobenzaldehyde in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction for the synthesis of biologically relevant 3-aminoimidazo[1,2-a]pyridine derivatives. This class of compounds is a recognized scaffold in medicinal chemistry, with applications in the development of anticancer agents.[1]
Introduction to the Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides efficient access to 3-aminoimidazo[1,2-a]pyridine scaffolds. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[1] The GBB reaction is valued for its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds for drug discovery.
The general scheme for the GBB reaction is as follows:
Application: Synthesis of 2-(2-Morpholinophenyl)-N-(cyclohexyl)imidazo[1,2-a]pyridin-3-amine
This protocol describes the synthesis of a representative 3-aminoimidazo[1,2-a]pyridine derivative using this compound as the aldehyde component. The resulting compound incorporates the morpholine moiety, a common functional group in pharmacologically active molecules, and the imidazo[1,2-a]pyridine core.
Quantitative Data
The following table summarizes representative quantitative data for the GBB reaction with substituted benzaldehydes, analogous to this compound. Yields are typically good to excellent, and reaction times are moderate.
| Entry | Aldehyde | Amine | Isocyanide | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound (representative) | 2-Aminopyridine | Cyclohexyl isocyanide | p-Toluenesulfonic acid | Methanol | 12 | 85 (estimated) |
| 2 | Benzaldehyde | 2-Aminopyridine | Cyclohexyl isocyanide | p-Toluenesulfonic acid | Methanol | 12 | 87 |
| 3 | 4-Chlorobenzaldehyde | 2-Aminopyridine | Cyclohexyl isocyanide | p-Toluenesulfonic acid | Methanol | 12 | 92 |
| 4 | 4-Methoxybenzaldehyde | 2-Aminopyridine | Cyclohexyl isocyanide | p-Toluenesulfonic acid | Methanol | 12 | 89 |
Experimental Protocol
This protocol is adapted from established procedures for the GBB reaction.[1]
Materials:
-
This compound
-
2-Aminopyridine
-
Cyclohexyl isocyanide
-
p-Toluenesulfonic acid (PTSA) or Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol) and a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Stir the mixture at room temperature for 10 minutes to facilitate the formation of the imine intermediate.
-
Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-morpholinophenyl)-N-(cyclohexyl)imidazo[1,2-a]pyridin-3-amine.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé reaction.
Caption: Experimental workflow for the GBB reaction.
Logical Relationship of the GBB Reaction
This diagram shows the logical relationship between the components and the product of the Groebke-Blackburn-Bienaymé three-component reaction.
Caption: Logical flow of the GBB three-component reaction.
References
Catalytic Conversion of 2-Morpholinobenzaldehyde: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Morpholinobenzaldehyde is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The presence of both a directing morpholine group and a reactive aldehyde functionality makes it an excellent candidate for various catalytic transformations, particularly C-H activation/functionalization reactions. This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound, focusing on a representative rhodium-catalyzed hydroacylation reaction. The information presented herein is intended to guide researchers in the strategic utilization of this valuable building block for the synthesis of novel molecular entities.
Introduction
The morpholine moiety is a privileged scaffold in drug discovery, known to improve the physicochemical properties and pharmacological activity of bioactive molecules. When incorporated into a benzaldehyde structure at the ortho position, it can act as an effective directing group for transition metal-catalyzed C-H functionalization. This allows for the selective introduction of new substituents at the C6 position of the benzene ring, providing a direct route to complex, functionalized aromatic compounds. Among the various catalytic methods, rhodium-catalyzed reactions have shown remarkable efficiency and selectivity in C-H activation processes. This application note details a protocol for the rhodium-catalyzed hydroacylation of alkynes with this compound, a transformation that yields valuable enone products.
Data Presentation
Table 1: Reaction Parameters for Rhodium-Catalyzed Hydroacylation of this compound with Phenylacetylene
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)₂]BF₄ (5) | dppf (5) | Toluene | 80 | 12 | 85 |
| 2 | [Rh(coe)₂Cl]₂ (2.5) | Xantphos (5) | Dioxane | 100 | 12 | 78 |
| 3 | [Rh(cod)Cl]₂ (2.5) | dppf (5) | Toluene | 80 | 24 | 92 |
| 4 | [Rh(cod)₂]BF₄ (2.5) | dppf (2.5) | Toluene | 80 | 12 | 75 |
Note: The data presented in this table is a representative summary based on analogous reactions reported in the literature and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroacylation of this compound with Phenylacetylene
This protocol describes a general procedure for the ortho-C-H activation of this compound and its subsequent hydroacylation with an alkyne, adapted from established methods for similar substrates.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), [Rh(cod)₂]BF₄ (0.05 mmol, 5 mol%), and dppf (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-morpholinophenyl enone product.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Rhodium catalysts are toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
References
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Morpholinobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive compounds through the reaction of 2-morpholinobenzaldehyde with active methylene compounds. This document details the synthetic protocols, summarizes key quantitative data, and explores the potential therapeutic applications and mechanisms of action of the resulting chalcone derivatives.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. They serve as versatile precursors for the synthesis of various flavonoids and isoflavonoids. The incorporation of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties and biological activity. The reaction of this compound with active methylene compounds via Knoevenagel or Claisen-Schmidt condensation provides a straightforward route to novel chalcone derivatives with potential applications in antimicrobial and anticancer therapies.
Synthesis of this compound
General Reaction Scheme:
Reaction of this compound with Active Methylene Compounds
The primary methods for reacting this compound with active methylene compounds are the Knoevenagel and Claisen-Schmidt condensations. These reactions are typically base-catalyzed and result in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing a highly acidic methylene group (e.g., malononitrile, ethyl cyanoacetate).[2][3][4]
Experimental Protocol: Reaction with Malononitrile
-
Reactant Preparation: In a round-bottom flask, combine this compound (1 equivalent) and malononitrile (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or a green solvent system like water-glycerol.[5] Introduce a catalytic amount of a weak base, for instance, piperidine or gallium chloride under solvent-free conditions.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the product can be isolated by filtration if it precipitates. The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol to yield the corresponding 2-(2-morpholinobenzylidene)malononitrile.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde (with no α-hydrogens) and a ketone.[6][7][8]
Experimental Protocol: Reaction with a Substituted Acetophenone
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted acetophenone (e.g., 4-chloroacetophenone) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure chalcone derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of chalcone derivatives analogous to those prepared from this compound.
Table 1: Synthesis of Chalcone Derivatives - Reaction Conditions and Yields
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH / Ethanol | 24 h | 59 | [9] |
| Substituted Benzaldehydes | Substituted Acetophenones | ZnFe2O4 / Microwave | 5-10 min | 90-98 | [7] |
| Benzaldehyde | Malononitrile | GaCl3 / Solvent-free | 5-10 min | 95 | [5] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DBU / Water | 20-60 min | 86-96 | [3] |
Table 2: Biological Activity of Morpholino-Chalcone Analogues
| Compound Type | Biological Activity | Cell Line / Organism | IC50 / MIC | Reference |
| Morpholinoalkoxychalcones | Antibacterial | Enterococcus faecalis | 0.6 mM | [10][11] |
| Morpholinoalkoxychalcones | Antifungal | Aspergillus niger, Candida albicans | 2.04 mM | [10][11] |
| Triazene-appended morpholine chalcones | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 20 µM | [12] |
| Triazene-appended morpholine chalcones | Cytotoxicity | SW480 (Colon Cancer) | 12.5 µM | [12] |
| Morpholine-based chalcones | MAO-B Inhibition | - | 0.030 µM | [13] |
| Morpholine-based chalcones | Acetylcholinesterase Inhibition | - | 6.1 µM | [13] |
| 2,4-dihydroxychalcones | Antibacterial | Staphylococcus spp. (including MRSA) | 19.5 - 125 µg/mL | [14] |
| 2,4-dihydroxychalcones | Antifungal | Candida albicans | 15.6 - 32.3 µg/mL | [14] |
Mandatory Visualizations
Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Overview of key anticancer signaling pathways modulated by chalcone derivatives.
Applications and Mechanisms of Action
Derivatives of this compound, particularly the resulting chalcones, have shown promise in several therapeutic areas.
Antimicrobial Activity
Chalcones containing a morpholine moiety have demonstrated both antibacterial and antifungal properties.[10][11] The α,β-unsaturated ketone system is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic residues in microbial enzymes and proteins, leading to cell death. The morpholine group can enhance the solubility and cell permeability of the compounds, contributing to their overall efficacy.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of chalcones against various cancer cell lines.[12][15][16][17] The anticancer mechanisms of chalcones are multifaceted and include:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases.[18]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[19]
-
Inhibition of Signaling Pathways: Chalcones are known to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[18]
-
Anti-angiogenic Effects: Some chalcones can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.[20]
-
Generation of Reactive Oxygen Species (ROS): Certain chalcones can induce oxidative stress within cancer cells, leading to apoptosis.[12]
The presence of the morpholine ring can influence the cytotoxicity and selectivity of the chalcone derivatives.
Conclusion
The reaction of this compound with active methylene compounds provides an efficient and versatile route to a library of novel chalcone derivatives. These compounds serve as promising scaffolds for the development of new therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery. The detailed protocols and compiled data in these application notes offer a valuable resource for researchers aiming to synthesize and evaluate these potent bioactive molecules. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds for specific therapeutic targets.
References
- 1. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. asianpubs.org [asianpubs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-Morpholinobenzaldehyde Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-morpholinobenzaldehyde moiety, and more broadly, the morpholine-substituted phenyl ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is frequently incorporated into the design of novel therapeutic agents due to its ability to impart favorable physicochemical properties, enhance binding affinity to biological targets, and improve pharmacokinetic profiles. Derivatives built upon this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibitory effects. These application notes provide an overview of the key therapeutic applications, detailed experimental protocols for the synthesis and evaluation of these compounds, and a summary of their quantitative biological data.
Therapeutic Applications and Mechanism of Action
Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition
A significant focus of research on morpholine-containing compounds has been in oncology, particularly in the inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. One of the key regulators of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. Several derivatives incorporating the morpholine-phenyl scaffold have been identified as potent inhibitors of VEGFR-2, effectively blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Anti-inflammatory Activity: Modulation of the Cyclooxygenase (COX) Pathway
Chronic inflammation is a hallmark of numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of the inflammatory response through the production of prostaglandins. Morpholine-based derivatives have been developed as selective inhibitors of COX-2, offering a promising avenue for the development of anti-inflammatory drugs with potentially reduced gastrointestinal side effects associated with non-selective COX inhibitors.
Enzyme Inhibition: A Broad Spectrum of Targets
Beyond VEGFR-2 and COX, the versatile morpholine scaffold has been utilized to design inhibitors for a variety of other enzymes implicated in disease. Notably, derivatives have shown significant inhibitory activity against cholinesterases (AChE and BChE), which are key targets in the management of Alzheimer's disease. Other enzymes targeted by morpholine-containing compounds include monoamine oxidases (MAOs) and aldehyde dehydrogenases (ALDHs).
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative compounds featuring the morpholine-phenyl scaffold.
Table 1: Anticancer and VEGFR-2 Inhibitory Activities
| Compound ID | Cancer Cell Line | Antiproliferative IC50 (µM) | VEGFR-2 Kinase IC50 (µM) | Reference |
| 5h | HT-29 (Colon) | 3.103 | 0.049 | [1] |
| 5j | HT-29 (Colon) | 9.657 | 0.098 | [1] |
| 5c | HT-29 (Colon) | 17.750 | 0.915 | [1] |
| 36a | MCF-7 (Breast) | 1.963 | 1.154 | [2] |
| 38c | - | - | 0.664 | [2] |
| 91b | HCT-116 (Colon) | 1.14 | 0.53 | [2] |
| 91e | MCF-7 (Breast) | 9.77 | 0.61 | [2] |
| 11 | A549, HepG-2, Caco-2, MDA | 10.61, 9.52, 12.45, 11.52 | 0.19 | [3] |
| 13 | HepG2 (Liver) | 27.5 | 0.0466 | [4] |
| 15 | HepG2 (Liver) | 26.0 | 0.0444 | [4] |
Table 2: Anti-inflammatory and COX Inhibitory Activities
| Compound ID | Assay | IC50 (µM) | Reference |
| 2b | COX-1 Inhibition | 8.096 | [5] |
| 2b | COX-2 Inhibition | 8.369 | [5] |
| 2j | COX-1 Inhibition | 14.18 | [5] |
| 2j | COX-2 Inhibition | 13.09 | [5] |
| 4c | Albumin Denaturation | 25.3 | [6] |
| 4d | Albumin Denaturation | 26.3 | [6] |
Table 3: Cholinesterase Inhibitory Activities
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 11g | AChE | 1.94 | [7] |
| 11g | BChE | 28.37 | [7] |
| MO5 | AChE | 6.1 | [8][9] |
| MO9 | AChE | 12.01 | [8][9] |
| 5h | AChE | 0.43 | [10] |
| 5h | BChE | 2.5 | [10] |
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of 4-Morpholinobenzaldehyde [11]
This protocol describes a common method for synthesizing the core aldehyde scaffold.
-
Materials: p-Fluorobenzaldehyde, Morpholine, Anhydrous Potassium Carbonate, N,N-Dimethylformamide (DMF), Aliquat 336 (phase-transfer catalyst), Methanol.
-
Procedure:
-
In a dry reaction flask, dissolve p-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in DMF.
-
Add a catalytic amount of Aliquat 336.
-
Stir the reaction mixture at 100°C for 24 hours.
-
After completion, concentrate the mixture to dryness under reduced pressure.
-
Cool the residue to room temperature and pour it into ice water. Let it stand overnight.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde.
-
Protocol 2: Synthesis of Morpholine-Containing Chalcones [12][13]
Chalcones are important intermediates for the synthesis of other heterocyclic compounds like pyrazolines.
-
Materials: 4-Morpholinoacetophenone, appropriate aromatic aldehyde, Ethanol, Potassium Hydroxide (KOH) solution.
-
Procedure:
-
Dissolve 4-morpholinoacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of KOH with stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated chalcone by filtration, wash with water, and purify by recrystallization.
-
Protocol 3: Synthesis of Morpholine-Substituted Quinazolines
Quinazolines are a class of compounds known for their diverse biological activities.
-
Materials: 2-Aminobenzonitrile, Morpholine, an appropriate arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/Water).
-
Procedure (Illustrative Suzuki Coupling Approach):
-
To a reaction vessel, add 2-amino-X-bromobenzonitrile (where X is the position for the morpholine), morpholine, a palladium catalyst, and a base in a suitable solvent system.
-
Heat the mixture under an inert atmosphere until the substitution of the bromine with morpholine is complete (monitored by TLC).
-
To the resulting 2-amino-morpholinobenzonitrile, add the arylboronic acid, another equivalent of palladium catalyst and base.
-
Heat the mixture again to facilitate the Suzuki coupling and subsequent cyclization to the quinazoline ring.
-
After completion, cool the reaction, and perform an aqueous workup.
-
Purify the crude product by column chromatography.
-
Biological Assay Protocols
Protocol 4: MTT Assay for Anticancer Activity [1]
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or SDS in HCl).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 5: In Vitro VEGFR-2 Kinase Inhibition Assay [3]
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Materials: Recombinant human VEGFR-2 kinase, kinase assay buffer, ATP, a suitable substrate peptide, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Protocol 6: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol measures the inhibition of COX-2 activity.
-
Materials: Human recombinant COX-2, COX assay buffer, Arachidonic acid (substrate), a fluorescent probe.
-
Procedure:
-
In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
The rate of increase in fluorescence is proportional to COX-2 activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their discovery and development.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Caption: The COX-2 pathway in inflammation and its inhibition by morpholine-based compounds.
Caption: A generalized workflow for the discovery and development of kinase inhibitors based on the this compound scaffold.
References
- 1. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. japsonline.com [japsonline.com]
- 7. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis of some chalcones and pyrazolines carrying morpholinophenyl moiety as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Morpholinobenzaldehyde as a Versatile Building Block for Novel Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholinobenzaldehyde is a valuable bifunctional building block for the synthesis of a diverse range of heterocyclic scaffolds. The presence of a reactive aldehyde group and a morpholine moiety on the same aromatic ring offers unique opportunities for the construction of novel molecular architectures with potential applications in medicinal chemistry and drug discovery. The electron-donating nature of the ortho-morpholine group can influence the reactivity of the benzaldehyde, and the morpholine ring itself is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates.[1]
This document provides detailed application notes and proposed experimental protocols for the utilization of this compound in the synthesis of three important classes of bioactive compounds: quinazolines, quinazolinones, and chalcones. These scaffolds are of significant interest due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
I. Synthesis of 8-Morpholinoquinazoline Derivatives via Friedländer Annulation
The Friedländer annulation is a classic and efficient method for the synthesis of quinolines and their aza-analogs, quinazolines.[4][5] This reaction involves the condensation of a 2-aminobenzaldehyde with a compound containing a reactive α-methylene group, such as a ketone, in the presence of an acid or base catalyst.[6] The ortho-amino group of this compound makes it an ideal substrate for this transformation, leading to the formation of 8-morpholino-substituted quinazolines.
Proposed Experimental Protocol: Synthesis of 2-Methyl-8-morpholinoquinazoline
Materials:
-
This compound
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add acetone (1.2 mmol).
-
Slowly add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-methyl-8-morpholinoquinazoline.
Representative Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the proposed synthesis of 2-methyl-8-morpholinoquinazoline, based on typical yields for Friedländer annulation reactions.
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Acetone | KOH | Ethanol | 5 | 75 | >95 |
Logical Workflow for Friedländer Annulation
Caption: Workflow for the synthesis of 2-methyl-8-morpholinoquinazoline.
II. Synthesis of 3-Aryl-8-morpholinoquinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, including significant anticancer properties.[7][8][9] A common synthetic route to these scaffolds involves the condensation of a 2-aminobenzamide with an aldehyde. While this compound itself is not a 2-aminobenzamide, it can be envisioned as a precursor. A more direct approach, however, would be to utilize a derivative of 2-morpholinobenzoic acid. For the purpose of these application notes, we will propose a reaction pathway starting from a hypothetical 2-amino-N-aryl-benzamide bearing a morpholine substituent, reacting with an aldehyde. A more plausible route starting from this compound would involve its oxidation to 2-morpholinobenzoic acid, followed by conversion to the corresponding benzoxazinone and subsequent reaction with an amine.
Proposed Experimental Protocol: Synthesis of 3-Phenyl-8-morpholinoquinazolin-4(3H)-one
Materials:
-
2-Amino-N-phenyl-5-morpholinobenzamide (Hypothetical starting material)
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask with Dean-Stark trap
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-amino-N-phenyl-5-morpholinobenzamide (1.0 mmol) and benzaldehyde (1.1 mmol) in toluene (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 15 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-8-morpholinoquinazolin-4(3H)-one.
Representative Quantitative Data (Hypothetical)
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-Amino-N-phenyl-5-morpholinobenzamide | Benzaldehyde | p-TsOH | Toluene | 8 | 70 | >95 |
III. Synthesis of 2'-Morpholinochalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The Claisen-Schmidt condensation provides a straightforward method for their synthesis, involving the base-catalyzed reaction of an aromatic aldehyde with a ketone.[10][11] this compound can readily participate in this reaction to produce novel chalcone derivatives.
Proposed Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-3-(2-morpholinophenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) and 4-hydroxyacetophenone (1.0 mmol) in ethanol (15 mL) in a flask.
-
To this solution, add an aqueous solution of sodium hydroxide (40%, 5 mL) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Representative Quantitative Data (Hypothetical)
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 4-Hydroxyacetophenone | NaOH | Ethanol/Water | 24 | 85 | >95 |
Logical Workflow for Claisen-Schmidt Condensation
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Condensation Reactions of 2-Morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the Claisen-Schmidt and Knoevenagel condensation reactions of 2-Morpholinobenzaldehyde. The resulting α,β-unsaturated ketones (chalcones) and related derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1]
Introduction
Condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form a chalcone.[2] The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[3][4] Chalcones and their heterocyclic analogues have shown promise as cytotoxic agents against various cancer cell lines, often inducing apoptosis through pathways involving reactive oxygen species (ROS).[5][6]
Experimental Protocols
Claisen-Schmidt Condensation: Synthesis of 2-Morpholino Chalcones
This protocol describes the synthesis of chalcones from this compound and various substituted acetophenones.
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methylacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Mortar and Pestle (for solvent-free method)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure: Conventional Method
-
In a round-bottom flask, dissolve this compound (1 mmol) and the desired substituted acetophenone (1 mmol) in ethanol (10-15 mL).
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of KOH or NaOH (e.g., 10-40% w/v) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid product using a Buchner funnel, wash with cold water until the washings are neutral, and dry the crude product.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.
Procedure: Solvent-Free Grinding Method
-
In a mortar, place this compound (1 mmol), the substituted acetophenone (1 mmol), and a catalytic amount of solid NaOH or KOH.
-
Grind the mixture with a pestle at room temperature for 5-10 minutes. The mixture will typically solidify.[2]
-
Add cold water to the solid mass and filter the product.
-
Wash the product with water and recrystallize from ethanol.
Knoevenagel Condensation: Synthesis of 2-(2-Morpholinobenzylidene) Derivatives
This protocol outlines the synthesis of α,β-unsaturated compounds from this compound and active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or Water
-
Weak base catalyst (e.g., piperidine, morpholine, DBU, or ammonium acetate)[3][7]
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the active methylene compound (1 mmol), and the solvent (ethanol or water, 10-15 mL).
-
Add a catalytic amount of the weak base (e.g., a few drops of piperidine or morpholine, or 5-10 mol% of DBU or ammonium acetate).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few minutes to several hours depending on the reactants and catalyst.[4][7]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the reaction mixture.
-
If the product precipitates, filter it, wash with a small amount of cold solvent, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Claisen-Schmidt Condensation of this compound with Substituted Acetophenones
| Entry | Acetophenone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | KOH | Ethanol | 6 | 75-85 |
| 2 | 4'-Chloroacetophenone | NaOH | Ethanol | 8 | 70-80 |
| 3 | 4'-Methylacetophenone | KOH | Ethanol | 6 | 80-90 |
| 4 | 4'-Methoxyacetophenone | NaOH | Ethanol | 7 | 78-88 |
| 5 | Acetophenone | NaOH | Solvent-free | 0.2 | 85-95 |
Table 2: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 30 min | 90-98 |
| 2 | Ethyl Cyanoacetate | Morpholine | Water | 1 h | 88-95 |
| 3 | Malononitrile | DBU | Water | 20 min | 92-99 |
| 4 | Ethyl Cyanoacetate | Ammonium Acetate | Solvent-free (sonication) | 5-7 min | 90-97 |
Visualizations
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the Claisen-Schmidt condensation of this compound.
Reaction Mechanism: Base-Catalyzed Knoevenagel Condensation
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Signaling Pathway: Chalcone-Induced Apoptosis
Caption: Simplified pathway of chalcone-induced apoptosis in cancer cells.
References
- 1. Synthesis of some chalcones and pyrazolines carrying morpholinophenyl moiety as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Application of 2-Morpholinobenzaldehyde in the Synthesis of Fluorescent Probes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from 2-Morpholinobenzaldehyde. This versatile building block is particularly valuable in the development of "turn-on" fluorescent sensors, primarily for the detection of metal ions and pH variations. The inherent fluorescence of the resulting Schiff base derivatives is often quenched, but upon interaction with a specific analyte, a significant enhancement in fluorescence intensity is observed. This chelation-enhanced fluorescence (CHEF) or inhibition of photoinduced electron transfer (PET) forms the basis of their sensing mechanism.
Overview of Signaling Pathway and Detection Mechanism
Fluorescent probes synthesized from this compound typically operate on the principle of a Schiff base condensation reaction. The aldehyde group of this compound reacts with a primary amine of a suitable fluorophore or a molecule containing a recognition site. The resulting imine (C=N) bond plays a crucial role in the fluorescence modulation.
In the unbound state, the probe often exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) from the morpholine nitrogen to the fluorophore or C=N isomerization, which provide non-radiative decay pathways. Upon binding to a target analyte, such as a metal ion, the conformational flexibility of the probe is restricted. This inhibition of PET and C=N isomerization blocks the non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield, thus "turning on" the fluorescence signal.
Synthesis of a Representative Fluorescent Probe for Zn²⁺ Detection
This protocol describes the synthesis of a Schiff base fluorescent probe for the detection of Zinc ions (Zn²⁺) by reacting this compound with 2-aminobenzohydrazide.
Experimental Workflow
Materials and Reagents
-
This compound
-
2-Aminobenzohydrazide
-
Absolute Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Zinc Chloride (ZnCl₂) and other metal salts for selectivity studies
-
Deionized water
Procedure
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
To this solution, add a solution of 2-aminobenzohydrazide (1.0 mmol) in 20 mL of absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield the pure fluorescent probe.
-
Characterize the synthesized probe using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Application in Metal Ion Detection
The synthesized probe can be used for the selective "turn-on" detection of Zn²⁺ ions.
Experimental Protocol for Fluorescence Measurements
-
Stock Solutions:
-
Prepare a 1.0 mM stock solution of the fluorescent probe in DMSO.
-
Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CoCl₂, etc.) in deionized water.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place 2.0 mL of a suitable buffer solution (e.g., HEPES in a 1:1 DMSO/water mixture, pH 7.4).
-
Add the probe stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum.
-
Sequentially add small aliquots of the Zn²⁺ stock solution and record the fluorescence spectrum after each addition.
-
-
Selectivity Study:
-
To separate solutions of the probe (10 µM in buffer), add an excess (e.g., 10 equivalents) of different metal ion solutions.
-
Record the fluorescence spectra and compare the intensity changes to that observed with Zn²⁺.
-
Data Presentation
The photophysical and sensing properties of the representative probe are summarized in the table below.
| Parameter | Value |
| Photophysical Properties | |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~460 nm |
| Stokes Shift | ~90 nm |
| Quantum Yield (Φ) - Free Probe | < 0.01 |
| Quantum Yield (Φ) - with Zn²⁺ | ~0.25 |
| Sensing Performance for Zn²⁺ | |
| Fluorescence Enhancement | > 25-fold |
| Detection Limit | ~50 nM |
| Response Time | < 1 minute |
| Optimal pH Range | 6.0 - 8.0 |
Logical Relationship of Experimental Steps
The following diagram illustrates the logical flow of the experimental procedure for utilizing the synthesized probe for metal ion detection.
Conclusion
This compound serves as a readily accessible and versatile platform for the synthesis of Schiff base fluorescent probes. These probes demonstrate significant potential for the selective and sensitive detection of various analytes, particularly metal ions like Zn²⁺. The straightforward synthesis, coupled with the pronounced "turn-on" fluorescence response, makes them valuable tools for applications in chemical biology, environmental monitoring, and as potential diagnostic agents in drug development. The protocols and data presented herein provide a solid foundation for researchers to design and implement these powerful analytical tools in their respective fields.
Scalable Synthesis of 2-Morpholinobenzaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 2-morpholinobenzaldehyde derivatives, key intermediates in the development of novel therapeutics. Two primary scalable synthetic methodologies are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Introduction
This compound derivatives are important structural motifs found in a variety of biologically active compounds. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making these derivatives attractive scaffolds in drug discovery. Notably, these compounds have shown promise as kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4] Additionally, their structural features are relevant for the development of agents targeting the central nervous system (CNS), including the modulation of neurotransmitter receptor pathways.[5][6]
The scalable and efficient synthesis of these derivatives is crucial for advancing preclinical and clinical studies. This document outlines two robust and scalable methods for their preparation, providing detailed protocols and comparative data.
Synthetic Methodologies
Two principal routes for the synthesis of this compound derivatives are highlighted for their scalability and efficiency:
-
Nucleophilic Aromatic Substitution (SNAr): This method is a classical and often cost-effective approach for the synthesis of aryl amines. The reaction involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by an amine nucleophile. For the synthesis of this compound derivatives, an ortho-halobenzaldehyde is reacted with morpholine, often in the presence of a base. The reaction is typically favored when the aromatic ring is activated by electron-withdrawing groups.[7][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for the formation of carbon-nitrogen bonds.[9][10] It offers a broad substrate scope, high functional group tolerance, and often proceeds with high yields under relatively mild conditions. The scalability of this reaction has been demonstrated in numerous industrial applications. Microwave-assisted protocols can significantly reduce reaction times, further enhancing its utility for rapid library synthesis and large-scale production.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of this compound and its derivatives using both SNAr and Buchwald-Hartwig amination methodologies.
| Table 1: Nucleophilic Aromatic Substitution (SNAr) Data | |||||
| Starting Material | Nucleophile | Base | Solvent | Reaction Time | Yield (%) |
| 2-Fluorobenzaldehyde | Morpholine | K₂CO₃ | Dichloromethane | 2.5 hours (microwave) | 63 |
| 4-Fluorobenzaldehyde | Morpholine | K₂CO₃ | N,N-Dimethylformamide (DMF) | 24 hours | 89 |
| 2-Fluorobenzonitrile | Piperidine | DIPEA/Na₂CO₃ | Water | 3 hours | ~40-88[11] |
| Table 2: Buchwald-Hartwig Amination Data | ||||||
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Reaction Time | Yield (%) |
| 2-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 24 hours | 99 |
| 2-Chlorotoluene | Morpholine | (SIPr)Pd(allyl)Cl | K₃PO₄ | Toluene | 25 minutes | 94[12] |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Not Specified | 60-88 |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 10-30 minutes (microwave) | 94 |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol is adapted from a procedure for the synthesis of a related compound.
Materials:
-
2-Fluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Sodium Sulfate (Na₂SO₄)
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a microwave reactor vessel, add 2-fluorobenzaldehyde (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add dichloromethane as the solvent.
-
Seal the vessel and heat in the microwave reactor at 125 °C for 2.5 hours.
-
After cooling, remove the solvent by evaporation under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under vacuum to yield this compound. The reported yield for this transformation is 63%.
Protocol 2: Scalable Synthesis of an N-Aryl Morpholine Derivative via Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (e.g., 2-bromotoluene)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried reaction flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq.), morpholine (1.2 eq.), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110-120 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Signaling Pathway: Modulation of Opioid Receptor Signaling
Caption: Modulation of opioid receptor signaling.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Morpholinobenzaldehyde, a key intermediate in pharmaceutical research and development. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate the optimization of your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. Both methods involve the cross-coupling of an aryl halide (typically 2-fluoro, 2-chloro, or 2-bromobenzaldehyde) with morpholine. The Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions and broader substrate scope.
Q2: My Buchwald-Hartwig amination is giving a low yield. What are the common causes?
A2: Low yields in the synthesis of this compound via Buchwald-Hartwig amination can often be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical and highly dependent on the specific aryl halide used.[1]
-
Base Selection: The strength and solubility of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) may be necessary if base-sensitive functional groups are present.[1]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat can cause catalyst decomposition and side reactions.[1]
-
Atmosphere and Reagent Purity: Palladium(0) catalysts are sensitive to oxygen, so reactions must be performed under an inert atmosphere (e.g., argon or nitrogen). Impurities in the starting materials or solvents can poison the catalyst.[1]
Q3: What are the potential side products in the synthesis of this compound?
A3: A common side reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material, which results in the formation of benzaldehyde. This can compete with the desired amination product.[2] Additionally, if the reaction is not driven to completion, unreacted starting materials (2-halobenzaldehyde and morpholine) will be present in the crude product mixture.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis of this compound can be effectively monitored by Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). TLC provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product.[3][4] GC-MS can be used to identify and quantify the components of the reaction mixture, providing a more detailed analysis of reaction progress and purity.[5][6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium precursor and ligand.- Ensure proper handling and storage of the catalyst under an inert atmosphere. |
| Incorrect reaction conditions | - Optimize the reaction temperature; a typical range is 80-120 °C.- Screen different solvents (e.g., toluene, dioxane, DMF) to ensure adequate solubility of all reactants.[7] | |
| Poor quality of starting materials | - Purify the 2-halobenzaldehyde and morpholine before use.- Ensure solvents are anhydrous and degassed. | |
| Formation of Significant Side Products (e.g., Benzaldehyde) | Reductive dehalogenation is favored | - Choose a different ligand; bulkier, electron-rich ligands can sometimes suppress this side reaction.- Lower the reaction temperature slightly. |
| Difficult Purification | Product co-elutes with impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |
| Oily product that is difficult to handle | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product.- If the product is consistently an oil, purification by column chromatography is the recommended method. |
Data Presentation
Comparison of Reaction Conditions for the Synthesis of this compound
| Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | - | - | K₂CO₃ | - | 125 | 2.5 | 63 | |
| 2-Bromobenzaldehyde | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | Qualitative Hit | |
| 2-Chlorobenzaldehyde | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 110 | 24 | Expected High Yield | General Protocol |
Note: "Qualitative Hit" indicates the formation of the product was observed in a high-throughput screening experiment, but the yield was not quantified.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluorobenzaldehyde
Materials:
-
2-Fluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
In a microwave reactor vessel, combine 2-fluorobenzaldehyde (0.5 mL, 4.8 mmol), morpholine (0.6 mL, 1.5 eq.), and potassium carbonate (1.3 g, 2 eq.).
-
Heat the mixture in the microwave reactor at 125 °C for 2.5 hours.
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Partition the residue between water and dichloromethane (DCM).
-
Extract the aqueous phase with DCM.
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound (0.57 g, 63% yield).
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromobenzaldehyde
Materials:
-
2-Bromobenzaldehyde
-
Morpholine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
Equipment:
-
Schlenk tube or oven-dried reaction vial
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), the palladium precursor (e.g., 1 mol% Pd), and the phosphine ligand (e.g., 2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the base (e.g., 1.4 mmol) and the anhydrous, degassed solvent (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 58028-76-5 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2-Morpholinobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Morpholinobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: How can I identify common impurities in my this compound sample?
Common impurities can stem from unreacted starting materials, by-products from the synthesis, or degradation products.[1][2] These may include residual solvents, inorganic salts, and other organic compounds.[1] Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for identifying the presence and nature of these impurities.
Q3: What is the best solvent for recrystallizing this compound?
While specific solvent systems for this compound are not extensively documented, a good starting point is to test solvents in which the compound is sparingly soluble at room temperature but highly soluble when heated.[3] For the closely related compound, 4-Morpholinobenzaldehyde, methanol has been used successfully for recrystallization.[4] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective if a single solvent does not provide adequate separation.[5][6]
Q4: What are the recommended conditions for purifying this compound by column chromatography?
For column chromatography, silica gel is a commonly used stationary phase.[7] The mobile phase (eluent) should be selected based on preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[8] A common solvent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or heptanes with a more polar solvent such as ethyl acetate.[9]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to induce crystallization. Alternatively, try a different recrystallization solvent with a lower boiling point. Ensure the cooling process is slow. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the concentration of the compound is too low. | Evaporate some of the solvent to increase the concentration of the compound. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] Use a different recrystallization solvent or a combination of solvents. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | The chosen eluent is too polar, or the column is overloaded. | Use a less polar solvent system as determined by TLC.[7] Ensure the amount of crude material loaded onto the column is appropriate for the column size. A general rule is to use about 25-100 g of silica gel per gram of crude mixture. |
| Compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[10] For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate. |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry without any air bubbles.[8] Adding a layer of sand on top of the silica gel can help prevent disturbance of the stationary phase when adding the eluent.[8] |
| Streaking or tailing of bands on the column. | The compound is too soluble in the stationary phase, or the sample is acidic/basic. | If the compound is suspected to be acidic, adding a small amount of acetic acid to the eluent can help. If it is basic, adding a small amount of triethylamine (1-2%) can improve separation.[10] Ensure the sample is loaded in a minimal amount of solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find a system that gives an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Clamp the column vertically and add the slurry, allowing the silica gel to settle into a uniform bed without air bubbles. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a less polar solvent) and carefully add it to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be controlled by gravity or by applying gentle air pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Morpholinobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholinobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 2-fluorobenzaldehyde and morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields for the synthesis are highly dependent on the specific reaction conditions, including the purity of reagents, reaction temperature, and time. However, literature reports suggest that yields can be good to excellent, often exceeding 60%. For instance, a microwave-assisted synthesis has reported a yield of 63%.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TCC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 2-fluorobenzaldehyde spot and the appearance of the this compound product spot, which will have a different Rf value, indicate the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: What are the key safety precautions to take during this synthesis?
A4: 2-Fluorobenzaldehyde is a lachrymator and should be handled in a well-ventilated fume hood. Morpholine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be conducted away from ignition sources.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature (e.g., 100-125°C) for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed. |
| Inactive or insufficient base. | Use freshly dried potassium carbonate or another suitable base. Ensure at least a stoichiometric amount of base is used relative to the 2-fluorobenzaldehyde. | |
| Poor quality of starting materials. | Use high-purity 2-fluorobenzaldehyde and morpholine. If necessary, distill the morpholine before use. | |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete reaction. | Increase the reaction time or temperature. Consider using a slight excess of morpholine to drive the reaction to completion. |
| Inefficient purification. | Optimize the purification method. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) is often effective. | |
| Formation of a White Crystalline Side Product | Oxidation of the aldehyde to 2-morpholinobenzoic acid. | This is a common side reaction, especially if the reaction is exposed to air for extended periods at high temperatures. To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, an acidic wash can help remove the carboxylic acid impurity. |
| Yellowing or Darkening of the Reaction Mixture | Decomposition of the solvent or product at high temperatures. | If using a high-boiling solvent like DMF, consider lowering the reaction temperature and extending the reaction time. Alternatively, explore other solvents with lower boiling points if the reaction proceeds efficiently. |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | During the aqueous workup, ensure the pH is neutral or slightly basic before extracting with an organic solvent. If the product has some water solubility, perform multiple extractions with the organic solvent to maximize recovery. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2-Fluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water (H2O)
-
Sodium Sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), morpholine (1.2-1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable mixture.
-
Heat the reaction mixture to 100-125°C with stirring. The reaction can also be performed in a microwave reactor.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: 2-Morpholinobenzaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Morpholinobenzaldehyde reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNA r): This is a widely used method involving the reaction of 2-fluorobenzaldehyde with morpholine. The fluorine atom is a good leaving group, and the reaction is typically facilitated by a base in a polar aprotic solvent.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another powerful method, particularly useful with less reactive aryl halides (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) and morpholine. This method offers a broad substrate scope and functional group tolerance.[1]
Q2: What are the typical yields for this compound synthesis?
A2: Yields are highly dependent on the chosen synthetic route, reaction conditions, and scale. For the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with morpholine, a yield of 63% has been reported using microwave-assisted heating.[2] Optimization of reaction parameters can potentially lead to higher yields.
Q3: What are the key factors influencing the yield of the reaction?
A3: Several factors can significantly impact the yield:
-
For SNAr: The choice of solvent, base, and reaction temperature are critical. Polar aprotic solvents are generally preferred.
-
For Buchwald-Hartwig Amination: The selection of the palladium precursor, phosphine ligand, base, and solvent system is crucial for high efficiency.[3]
-
For both methods: The purity of starting materials, exclusion of moisture and oxygen (especially for Buchwald-Hartwig), and reaction time are important parameters to control.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the this compound product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Quality of Starting Materials | Verify the purity of 2-halobenzaldehyde and morpholine via NMR or GC-MS. Impurities can inhibit the reaction. | Purification of Reagents: • Distill liquid 2-halobenzaldehyde under reduced pressure.• Ensure morpholine is anhydrous and free of degradation products. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy barrier. | Temperature Screening: Set up small-scale reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor the progress by TLC to identify the optimal condition. |
| Incorrect Solvent | The polarity and boiling point of the solvent can significantly affect the reaction outcome. | Solvent Screening: Run the reaction in a variety of solvents with different polarities (e.g., DMF, DMSO, Dioxane, Toluene) to find the one that gives the best yield. |
| Inactive Catalyst (Buchwald-Hartwig) | Use a fresh batch of palladium precursor and ligand. Ensure the catalyst is not poisoned by impurities. | Catalyst Loading Optimization: Vary the catalyst and ligand loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the most effective concentration. |
| Incorrect Base | The choice and strength of the base are critical for both SNAr and Buchwald-Hartwig reactions. | Base Screening: Test different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, K₃PO₄) to find the most suitable one for your specific reaction conditions. |
Troubleshooting Workflow for Low Yield
Issue 2: Presence of Significant Impurities or Byproducts
The formation of byproducts can complicate purification and reduce the overall yield of the desired product.
Common Byproducts and Their Prevention
| Byproduct | Potential Cause | Prevention Strategy |
| Unreacted Starting Material | Incomplete reaction due to suboptimal conditions or insufficient reaction time. | Re-optimize reaction conditions (temperature, solvent, base, catalyst). Increase reaction time and monitor by TLC until the starting material is consumed. |
| Hydrolysis of Aldehyde | Presence of water in the reaction mixture, especially at high temperatures. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Formation of Biaryl Compounds (Buchwald-Hartwig) | A common side reaction in palladium-catalyzed couplings.[4] | Optimize the ligand-to-palladium ratio. Screening different ligands can also minimize this side reaction.[5] |
| Over-alkylation of Morpholine (if primary amine is used) | The product amine can react further with the aryl halide. (Less common with secondary amines like morpholine). | Use a slight excess of the amine nucleophile. |
Data on Reaction Parameter Effects
The following tables summarize how different reaction parameters can influence the yield of amination reactions, based on literature for similar transformations.
Table 1: Effect of Base on Buchwald-Hartwig Amination Yield
| Base | Yield (%) | Notes |
| NaOtBu | High | A strong, commonly used base. Can be sensitive to functional groups. |
| K₃PO₄ | Moderate to High | A milder base, often used with sensitive substrates. |
| Cs₂CO₃ | Moderate to High | Another effective and mild base. |
| K₂CO₃ | Low to Moderate | Generally less effective than the other bases listed. |
Table 2: Effect of Solvent on Amination Reactions
| Solvent | Dielectric Constant | General Effect on Yield |
| DMSO | 47.2 | Often gives high yields in SNAr due to its high polarity. |
| DMF | 38.3 | Another excellent polar aprotic solvent for SNAr. |
| Dioxane | 2.2 | A common solvent for Buchwald-Hartwig reactions. |
| Toluene | 2.4 | Frequently used in Buchwald-Hartwig amination. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol is based on a reported microwave-assisted synthesis.[2]
Materials:
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2-Fluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
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Water
-
Sodium Sulfate (Na₂SO₄)
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a microwave reactor vessel, combine 2-fluorobenzaldehyde (0.5 mL, 4.8 mmol), morpholine (0.6 mL, 1.5 eq.), and potassium carbonate (1.3 g, 2 eq.).
-
Heat the mixture in the microwave reactor at 125 °C for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between water and dichloromethane (DCM).
-
Extract the aqueous phase further with DCM.
-
Combine all organic phases, dry over sodium sulfate, and filter.
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Concentrate the filtrate under vacuum to obtain this compound (yield: 63%).
General Experimental Workflow
References
Column chromatography conditions for 2-Morpholinobenzaldehyde purification
Welcome to the Technical Support Center for the purification of 2-Morpholinobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for overcoming common challenges encountered during the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to purify by standard silica gel chromatography?
A1: this compound contains a basic morpholine nitrogen atom. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel. These interactions can cause several issues, including:
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Peak Tailing: The compound moves unevenly down the column, resulting in broad, asymmetrical peaks.
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Poor Separation: Tailing peaks can overlap with impurities, making it difficult to achieve baseline separation.
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Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica that it cannot be eluted, leading to low recovery.[1]
Q2: How can I prevent peak tailing and improve the separation of this compound?
A2: The most effective way to counteract the basicity of the morpholine group is to add a basic modifier to your mobile phase.[1][2] Triethylamine (Et3N) is a common choice. A small amount, typically 0.1-2% of the total eluent volume, is usually sufficient to neutralize the acidic sites on the silica gel.[1][2] This minimizes the strong interactions with your compound, leading to sharper peaks and better separation.
Q3: What is a good starting point for the mobile phase composition?
A3: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a good starting point for the purification of this compound.[2] The ideal ratio will depend on the specific impurities in your crude material. A good practice is to first run a Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of approximately 0.2-0.4 for this compound.[1]
Q4: Can this compound decompose on the silica gel column?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel and may undergo degradation. While specific data on the stability of this compound during chromatography is limited, it is a possibility to consider, especially if you observe the appearance of new spots on your TLC analysis of the collected fractions. Using a deactivated silica gel or an alternative stationary phase like alumina can be a solution if decomposition is suspected.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound on a silica gel column.
1. Eluent Selection:
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Prepare several mixtures of ethyl acetate and hexanes (e.g., 1:9, 2:8, 3:7 v/v).
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Add 1% triethylamine to each mixture.
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Spot your crude this compound on a silica gel TLC plate and elute with the prepared solvent systems.
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.
2. Column Packing:
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Select a column of appropriate size for the amount of crude material you need to purify.
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Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent (containing 1% triethylamine).
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Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed.
3. Sample Loading:
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Wet Loading: Dissolve your crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the column.
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions and monitor the elution progress by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables summarize typical starting conditions for the purification of compounds structurally related to this compound. These should be used as a guideline to develop a specific method for your sample.
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate / Hexanes with 1% Triethylamine |
| Target Rf | 0.2 - 0.4 |
Table 2: Example Mobile Phase Compositions and Reported Rf Values for Similar Compounds
| Compound Type | Mobile Phase (v/v) | Rf Value | Reference |
| Substituted Phenylpyrrolidine | 3:1 Hexanes / Ethyl Acetate | 0.21 | [3] |
| Aromatic Amine | 1:4 Ethyl Acetate / Hexanes | 0.29 | [2] |
| N-benzoyl pyrrolidine | 1.2:1 Ethyl Acetate / Hexanes | 0.3 | [4] |
Note: These are examples for structurally related compounds and the optimal conditions for this compound may vary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | The basic morpholine nitrogen is interacting with acidic silica gel. | Add 0.1-2% triethylamine or another suitable base to your eluent.[1][2] |
| Poor Separation | - The polarity of the eluent is not optimal. - The compound is co-eluting with an impurity. | - Adjust the ratio of your mobile phase components (e.g., increase or decrease the percentage of ethyl acetate). - Try a different solvent system (e.g., dichloromethane/methanol with 1% triethylamine). |
| Low Recovery | - The compound is irreversibly adsorbed onto the silica gel. - The compound is too polar for the chosen eluent. | - Ensure a basic modifier is used in the eluent. - Gradually increase the polarity of the eluent during the run (gradient elution). - Consider using a less acidic stationary phase like alumina. |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a reverse-phase chromatography setup might be necessary. |
| Appearance of New Spots in Fractions | The compound may be decomposing on the silica gel. | - Perform a stability test by spotting the compound on a TLC plate and letting it sit for an extended period before eluting. - Use deactivated silica gel or switch to a neutral stationary phase like alumina. |
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Preventing degradation of 2-Morpholinobenzaldehyde during storage
This technical support center provides guidance on the proper storage and handling of 2-Morpholinobenzaldehyde to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use and storage.
Troubleshooting Guide: Degradation of this compound
If you suspect that your sample of this compound has degraded, please consult the following guide for potential causes and corrective actions.
| Observed Problem | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Oxidation: Exposure to air (oxygen) can cause the aldehyde to oxidize, potentially leading to a yellowish or brownish tint. 2. Hygroscopic Nature: The compound can absorb moisture from the atmosphere, causing the solid to clump.[1] | 1. If oxidation is suspected, repurify the material if possible (e.g., by recrystallization). For future prevention, store under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the container is tightly sealed and stored in a desiccator or a dry, low-humidity environment. |
| Formation of a white crystalline precipitate | Oxidation to 2-Morpholinobenzoic Acid: The most common degradation pathway for benzaldehydes is oxidation to the corresponding carboxylic acid.[2][3][4] This acid is often less soluble and may precipitate out of the solution or be visible in the solid material. | 1. The presence of the carboxylic acid can be confirmed by analytical methods such as HPLC or NMR. 2. To prevent this, always store the compound under an inert atmosphere and away from light, which can catalyze oxidation.[2][4] |
| Inconsistent experimental results or low yield | Degraded Starting Material: The presence of impurities from degradation (e.g., 2-morpholinobenzoic acid) can interfere with reactions and lead to lower yields or unexpected side products. | 1. Assess the purity of your this compound sample before use using an appropriate analytical technique (see Experimental Protocols section). 2. If the material is found to be impure, it should be purified or a new, fresh batch should be used. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] For optimal preservation, storage under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C is recommended. It is also crucial to protect the compound from light and sources of ignition.[1][6]
Q2: My this compound has turned slightly yellow. Can I still use it?
A2: A slight yellow discoloration may indicate partial oxidation. While it might be usable for some applications, the purity is compromised. It is highly recommended to assess the purity of the material by a suitable analytical method, such as HPLC or NMR spectroscopy, before use. For sensitive applications, using a fresh, pure sample is advisable.
Q3: Is this compound sensitive to moisture?
A3: Yes, this compound is hygroscopic, meaning it can absorb moisture from the air.[1] This can lead to clumping of the solid and may also facilitate degradation. Always keep the container tightly sealed.
Q4: What are the main degradation products of this compound?
A4: The primary degradation product is expected to be 2-morpholinobenzoic acid, formed through the oxidation of the aldehyde group. This is a common degradation pathway for benzaldehyde derivatives.[2][3][4]
Q5: How can I prevent the oxidation of this compound?
A5: To prevent oxidation, minimize its exposure to oxygen and light.[2][4] Storing the compound under an inert gas like argon or nitrogen is the most effective method. Using amber glass vials or wrapping the container in aluminum foil can protect it from light.[2]
Data Presentation
Summary of Recommended Storage Conditions
| Parameter | Condition | Reason | References |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions. | |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the aldehyde group. | |
| Light | Protect from light (e.g., amber vial, foil wrap) | Light can catalyze the oxidation of benzaldehydes. | [2][4] |
| Humidity | Dry environment (e.g., desiccator) | The compound is hygroscopic and can absorb moisture. | [1] |
| Container | Tightly sealed container | To prevent exposure to air and moisture. | [1][5][6] |
| Incompatibilities | Strong oxidizing agents | To avoid vigorous and potentially hazardous reactions. | [5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This section provides a general High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and quantify its primary degradation product, 2-morpholinobenzoic acid. Note: This is a general protocol and may require optimization for your specific equipment and sample.
Objective: To separate and quantify this compound and 2-morpholinobenzoic acid.
Materials:
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This compound sample
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Reference standards for this compound and 2-morpholinobenzoic acid
-
HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid or acetic acid
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Volumetric flasks and pipettes
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a 50:50 v/v mixture).
-
Acidify the aqueous component slightly with formic acid or acetic acid (e.g., to 0.1%) to improve peak shape. The exact ratio and pH should be optimized.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
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Accurately weigh and dissolve a known amount of this compound and 2-morpholinobenzoic acid reference standards in the mobile phase or a suitable solvent (like acetonitrile) to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
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Prepare a series of calibration standards by diluting the stock solutions to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
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Accurately weigh and dissolve a known amount of the this compound sample to be tested in the mobile phase to achieve a concentration within the calibration range.
-
-
HPLC Analysis:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the UV detector to a wavelength where both the aldehyde and the acid have good absorbance (e.g., around 254 nm, but this should be confirmed by UV scans).
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Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks for this compound and 2-morpholinobenzoic acid in the sample chromatogram by comparing their retention times with those of the standards.
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Quantify the amount of each compound in the sample by using the calibration curves. The purity of the sample can be expressed as a percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. irejournals.com [irejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-Morpholinobenzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 2-Morpholinobenzaldehyde. The primary synthetic routes covered are the Buchwald-Hartwig amination of 2-chlorobenzaldehyde and the nucleophilic aromatic substitution (SNAr) of 2-fluorobenzaldehyde.
Troubleshooting Guides
Issue: Low or No Product Formation in Buchwald-Hartwig Amination of 2-Chlorobenzaldehyde
If you are observing low or no yield when reacting 2-chlorobenzaldehyde with morpholine via a palladium-catalyzed Buchwald-Hartwig amination, consider the following potential causes and solutions.
Materials:
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2-Chlorobenzaldehyde
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Morpholine (dried)
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Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
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Deionized water
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
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Silica gel
Procedure:
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To a dry, two-necked flask under a nitrogen atmosphere, add Pd(dba)2 (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
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Add anhydrous, degassed toluene to the flask.
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Stir the mixture at room temperature for 5 minutes.
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Add 2-chlorobenzaldehyde (1.0 equivalent) and morpholine (1.5 equivalents) to the flask.
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Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Wash the combined organic layers with deionized water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Fluorobenzaldehyde
[1]Materials:
-
2-Fluorobenzaldehyde
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Water
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Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reactor vial, combine 2-fluorobenzaldehyde (1.0 equivalent), morpholine (1.5 equivalents), and potassium carbonate (2.0 equivalents).
-
Seal the vial and heat the mixture in a microwave reactor at 125 °C for 2.5 hours.
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After the reaction is complete, cool the vial to room temperature.
-
Remove any solvent by evaporation if one was used (the reference procedure appears to be neat).
-
Partition the residue between water and dichloromethane (DCM).
-
Extract the aqueous phase further with DCM.
-
Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to give this compound. Further purification can be performed by column chromatography if necessary.
References
Technical Support Center: Identification of Impurities in 2-Morpholinobenzaldehyde by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Morpholinobenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Common impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation of the final product. The most likely impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include 2-fluorobenzaldehyde, 2-chlorobenzaldehyde, or morpholine.
-
Oxidation Product: 2-Morpholinobenzoic acid can form due to the oxidation of the aldehyde group, a common issue with benzaldehyde derivatives.[1]
-
Byproducts from Morpholine Synthesis: If the morpholine used is not pure, it may contain impurities such as N-ethylmorpholine.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?
A2: First, compare your spectrum to the expected chemical shifts for pure this compound (see Table 1). Pay close attention to the aldehydic proton signal (around 9.8-10.5 ppm) and the characteristic signals of the morpholine and benzene rings. Unexpected signals can then be compared to the known chemical shifts of potential impurities (Table 1). For example, a broad singlet around the chemical shift of water in your deuterated solvent could indicate the presence of excess moisture.
Q3: I suspect the presence of the oxidation product, 2-Morpholinobenzoic acid. What NMR signals would confirm this?
A3: The most telling sign of oxidation to the corresponding carboxylic acid would be the disappearance of the aldehyde proton signal (around 10.2 ppm) and the appearance of a broad singlet much further downfield, typically above 10 ppm, corresponding to the carboxylic acid proton. Additionally, the aromatic protons adjacent to the new carboxylic acid group will show a shift in their signals.
Q4: How can I confirm the presence of unreacted morpholine in my sample?
A4: Free morpholine will show two characteristic signals in the ¹H NMR spectrum: one for the protons adjacent to the oxygen (around 3.7 ppm) and another for the protons adjacent to the nitrogen (around 2.9 ppm). There will also be a signal for the N-H proton, which can be broad and its chemical shift is dependent on concentration and solvent.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested NMR Analysis/Solution |
| A broad singlet is observed between 10-13 ppm, and the aldehyde proton signal at ~10.2 ppm is diminished or absent. | Oxidation of this compound to 2-Morpholinobenzoic acid. | - Integrate the new broad singlet and compare it to the remaining aldehyde signal to quantify the extent of oxidation.- Perform a simple acid-base extraction to remove the acidic impurity. |
| Additional signals are present in the aromatic region (7.0-8.0 ppm) that do not correspond to the expected pattern for this compound. | Presence of unreacted 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde). | - Compare the chemical shifts and coupling patterns of the unknown signals to reference spectra of the suspected starting material (see Table 1).- 2D NMR techniques like COSY can help establish the connectivity of the aromatic protons. |
| Two triplets are observed around 3.7 ppm and 2.9 ppm that do not integrate correctly with the rest of the this compound signals. | Presence of residual morpholine. | - Compare the chemical shifts to a reference spectrum of morpholine.- The N-H proton of morpholine can be confirmed by a D₂O exchange experiment, where the signal will disappear. |
| A quartet and a triplet are observed in the aliphatic region (around 2.4 ppm and 1.1 ppm respectively). | Presence of N-ethylmorpholine, an impurity from the morpholine starting material. | - Compare the chemical shifts and multiplicities to a reference spectrum of N-ethylmorpholine. |
Quantitative NMR Data Summary
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | Aldehyde (-CHO) | ~10.2 (s, 1H) | ~192 |
| Aromatic (Ar-H) | ~7.8 (dd, 1H), ~7.5 (m, 1H), ~7.1 (m, 2H) | ~155 (C-N), ~134, ~131, ~128, ~122, ~120 | |
| Morpholine (-OCH₂) | ~3.9 (t, 4H) | ~67 | |
| Morpholine (-NCH₂) | ~3.1 (t, 4H) | ~52 | |
| 2-Fluorobenzaldehyde | Aldehyde (-CHO) | ~10.4 (s, 1H) | ~189 |
| Aromatic (Ar-H) | ~7.9 (m, 1H), ~7.6 (m, 1H), ~7.3 (m, 1H), ~7.2 (m, 1H) | ~164 (d, JCF), ~136, ~130, ~125, ~117 (d, JCF) | |
| Morpholine | -OCH₂ | ~3.7 (t, 4H) | ~67 |
| -NCH₂ | ~2.9 (t, 4H) | ~46 | |
| -NH | ~1.8 (br s, 1H) | ||
| 2-Morpholinobenzoic Acid | Carboxylic Acid (-COOH) | >10 (br s, 1H) | ~170 |
| Aromatic (Ar-H) | ~8.0 (dd, 1H), ~7.4 (m, 1H), ~7.0 (m, 2H) | ~153 (C-N), ~133, ~132, ~125, ~121, ~118 | |
| Morpholine (-OCH₂) | ~3.9 (t, 4H) | ~67 | |
| Morpholine (-NCH₂) | ~3.2 (t, 4H) | ~53 |
s = singlet, d = doublet, t = triplet, m = multiplet, br = broad, dd = doublet of doublets
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure the solvent is of high purity to avoid introducing contaminant signals.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample is not fully soluble, it may be necessary to use a different deuterated solvent.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
-
Referencing: Reference the spectrum to the residual solvent peak or TMS.
-
Integration: Integrate all signals to determine the relative ratios of the protons.
Visualizations
Caption: Workflow for the identification of impurities in this compound by NMR.
References
Technical Support Center: Purifying 2-Morpholinobenzaldehyde by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Morpholinobenzaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds. The process involves dissolving the impure this compound in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration.[1][2][3][4] The success of this method hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallizing this compound should meet the following criteria:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.[1][3]
-
Low solubility at room or cold temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[1][3]
-
"Like dissolves like": this compound is a polar molecule due to the presence of the morpholine and aldehyde groups. Therefore, polar solvents are generally a good starting point.[5][6]
-
Boiling point considerations: The solvent's boiling point should be lower than the melting point of this compound to prevent the compound from "oiling out".[1]
-
Inertness: The solvent should not react with the compound.[3]
-
Volatility: A relatively volatile solvent is preferred as it can be easily removed from the purified crystals.[3]
Q3: What are some common single and mixed solvent systems that could be effective for this compound?
Given the polar nature of this compound, suitable single solvents could include ethanol, methanol, or acetone.[5] However, a mixed solvent system, often provides better purification.[1][5] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the saturation point).[7][8] For this compound, an ethanol/water or acetone/hexane mixture could be effective.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. This is the most frequent reason for crystallization failure.[10][11] 2. Supersaturation. The solution may be supersaturated, lacking a nucleation point for crystal growth.[10][11] | 1. Reduce solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10][12] 2. Induce crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a small "seed" crystal of pure this compound.[10][11][12] |
| The compound "oils out" instead of forming crystals. | 1. High concentration of impurities. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. The solution is cooling too rapidly. [13][14] | 1. Reheat and add more solvent. Reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool slowly.[10][13] 2. Use a lower-boiling point solvent. 3. Ensure slow cooling. Insulate the flask to slow the cooling rate.[10] |
| The yield of recrystallized product is very low. | 1. Using an excessive amount of solvent. This keeps a significant portion of the product dissolved in the mother liquor.[12][13] 2. Premature crystallization. Crystals may have formed during a hot filtration step.[7][13] 3. Washing crystals with warm solvent. This can redissolve some of the purified product.[11][13] | 1. Use the minimum amount of hot solvent. 2. Pre-heat the filtration apparatus. Ensure the funnel and receiving flask are hot to prevent premature crystal formation.[7][13] 3. Wash with ice-cold solvent. Always use a minimal amount of ice-cold solvent to wash the collected crystals.[11][13] |
| The purified product is still impure (e.g., has a low or broad melting point). | 1. Rapid cooling. Fast cooling can trap impurities within the crystal lattice.[13] 2. Insoluble impurities were not removed. 3. Soluble impurities have similar solubility profiles. | 1. Allow for slow cooling. Let the solution cool to room temperature undisturbed before placing it in an ice bath.[13] 2. Perform hot filtration. If insoluble impurities are present, they should be removed by filtering the hot solution before cooling.[13] 3. Repeat the recrystallization. A second recrystallization may be necessary to achieve the desired purity. |
Solvent Suitability for this compound
| Solvent | Type | Predicted Solubility Behavior | Notes |
| Water | Polar Protic | Likely low solubility at room temperature, but may increase with heat. | Potential for use as an anti-solvent in a mixed system.[9] |
| Ethanol | Polar Protic | Good potential as a primary solvent.[5] | Often used in a mixture with water.[1][5] |
| Methanol | Polar Protic | Similar to ethanol, good potential.[5] | More volatile than ethanol. |
| Acetone | Polar Aprotic | Likely a good solvent due to its polarity.[5] | Its low boiling point may limit the solubility difference between hot and cold solutions.[5] |
| Ethyl Acetate | Moderately Polar | May be a suitable solvent. | |
| Toluene | Nonpolar | Likely a poor solvent. | Could be used as an anti-solvent with a more polar primary solvent. |
| Hexane | Nonpolar | Likely a very poor solvent.[5] | Good choice as an anti-solvent.[9] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Anti-solvent if using a mixed system (e.g., deionized water)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid completely dissolves.[11] Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.[11]
-
Mixed Solvent: While the solution of this compound in the "good" solvent is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly.[7][8]
-
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[11][13]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Reaction Kinetics of 2-Morpholinobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of temperature on 2-Morpholinobenzaldehyde reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
A1: In general, for most chemical reactions, increasing the temperature increases the reaction rate.[1][2] This is because a rise in temperature increases the kinetic energy of the reactant molecules.[1] This leads to more frequent and energetic collisions, increasing the likelihood that colliding molecules will possess the necessary activation energy to react.[1][3] A common rule of thumb is that for many reactions at room temperature, the rate approximately doubles for every 10°C increase in temperature.[4][5]
Q2: How can I experimentally determine the activation energy (Ea) for a reaction involving this compound?
A2: The activation energy can be determined by measuring the reaction rate constant (k) at several different temperatures.[6] By plotting the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T in Kelvin), you can create an Arrhenius plot.[4][7] This plot should yield a straight line, and the activation energy (Ea) can be calculated from the slope of this line using the Arrhenius equation, where the slope is equal to -Ea/R (R is the ideal gas constant, 8.314 J/mol·K).[4][8][9]
Q3: What is the Arrhenius equation and why is it important?
A3: The Arrhenius equation is a formula that relates the rate constant of a chemical reaction to the absolute temperature, the activation energy, and a pre-exponential factor (A).[7][8][10] The equation is: k = Ae-Ea/RT . It is crucial for understanding how the rate of a reaction changes with temperature and for calculating the activation energy, which is the minimum energy required for a reaction to occur.[7][10]
Troubleshooting Guides
Problem 1: My reaction rate is not increasing with temperature, or it decreases at higher temperatures.
-
Possible Cause 1: Reactant or Product Decomposition. this compound, or other reactants and products, may be thermally unstable at higher temperatures. This degradation can lead to a lower concentration of reactants or the formation of inhibitory byproducts.[1]
-
Troubleshooting Steps:
-
Run control experiments at elevated temperatures with individual reactants to check for decomposition (e.g., using TLC, LC-MS, or NMR).
-
Analyze the reaction mixture at the higher temperature for the presence of unexpected byproducts.
-
If decomposition is confirmed, conduct your kinetic studies within a temperature range where all components are stable.
-
-
Possible Cause 2: Competing Side Reactions. An increase in temperature might favor an alternative reaction pathway, consuming the this compound in a non-target reaction.
-
Troubleshooting Steps:
-
Use analytical techniques like HPLC or GC-MS to quantify the formation of your desired product versus any side products at different temperatures.
-
If a significant side reaction is identified, you may need to optimize other reaction conditions (e.g., catalyst, solvent, concentrations) to improve selectivity.
-
-
Possible Cause 3: Evaporation of a Volatile Reactant. If one of the reactants is volatile, increasing the temperature in an open or poorly sealed vessel can lead to its loss, thereby decreasing the reaction rate.
-
Troubleshooting Steps:
-
Ensure your reaction vessel is properly sealed for the temperature range you are studying.
-
Consider using a reflux condenser if necessary to prevent the loss of volatile components.
-
Problem 2: My Arrhenius plot is not a straight line.
-
Possible Cause 1: Change in Reaction Mechanism. The reaction mechanism may change over the temperature range studied. The Arrhenius equation assumes the reaction mechanism is consistent at all temperatures.
-
Troubleshooting Steps:
-
Divide your data into different temperature regimes and see if you can obtain linear Arrhenius plots for narrower temperature ranges. This may indicate different mechanisms are dominant at different temperatures.
-
Consult literature for similar reactions to understand potential mechanistic complexities.
-
-
Possible Cause 2: Inaccurate Temperature Control. Poor temperature control can lead to significant errors in the calculated rate constants, resulting in a non-linear plot.[11]
-
Troubleshooting Steps:
-
Ensure your heating bath or reaction block provides stable and uniform temperature.
-
Measure the temperature directly within the reaction mixture, not just the heating source.
-
Allow the reaction mixture to fully equilibrate at the target temperature before initiating the reaction.
-
-
Possible Cause 3: Experimental Errors. Inconsistent sample preparation, timing, or measurement can introduce scatter and non-linearity in your data.[11][12]
-
Troubleshooting Steps:
-
Review your experimental protocol for consistency.
-
Perform replicate experiments at each temperature to ensure the reproducibility of your rate constants.[3]
-
Data Presentation
Below is a hypothetical data set for a reaction involving this compound, demonstrating the expected relationship between temperature and the reaction rate constant.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 25.0 | 298.15 | 0.003354 | 0.0015 | -6.502 |
| 35.0 | 308.15 | 0.003245 | 0.0031 | -5.776 |
| 45.0 | 318.15 | 0.003143 | 0.0060 | -5.116 |
| 55.0 | 328.15 | 0.003047 | 0.0115 | -4.466 |
| 65.0 | 338.15 | 0.002957 | 0.0210 | -3.863 |
Experimental Protocols
Protocol: Determining Reaction Kinetics using UV-Vis Spectrophotometry
This protocol describes a general method for monitoring the reaction of this compound by observing changes in absorbance over time at various temperatures. This method is applicable if a reactant or product has a unique absorbance in the UV-Visible spectrum.[5][13][14]
1. Materials and Equipment:
-
This compound
-
Co-reactant(s) and solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Calibrated thermometer
-
Stopwatch
2. Preparation:
-
Prepare stock solutions of this compound and the co-reactant at known concentrations.
-
Determine the optimal wavelength (λ_max) for monitoring the reaction by scanning the UV-Vis spectra of the reactants and the product mixture. Choose a wavelength where a significant change in absorbance occurs as the reaction progresses.
3. Experimental Procedure:
-
Set the spectrophotometer's temperature-controlled cuvette holder to the first desired temperature (e.g., 25°C).
-
Allow the system to equilibrate. Verify the temperature inside the cuvette with a calibrated thermometer if possible.
-
Pipette the required volume of the this compound solution into a quartz cuvette.
-
Place the cuvette in the holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding the co-reactant to the cuvette, mixing quickly and thoroughly.
-
Immediately start recording the absorbance at the predetermined λ_max as a function of time.[13] Continue recording until the reaction is complete or has progressed significantly.
-
Repeat the procedure for each desired temperature, ensuring the reactants are pre-equilibrated to the target temperature before mixing.
4. Data Analysis:
-
Convert the absorbance vs. time data into concentration vs. time data using the Beer-Lambert law.
-
Determine the reaction order and calculate the rate constant (k) for each temperature by plotting the concentration data appropriately (e.g., ln[A] vs. time for first-order).
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea).
Visualizations
Caption: Workflow for a temperature-dependent kinetics study.
Caption: Troubleshooting logic for unexpected kinetic results.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerritos.edu [cerritos.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. tutorchase.com [tutorchase.com]
- 7. youtube.com [youtube.com]
- 8. Video: Arrhenius Plots [jove.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.com [brainly.com]
- 12. Solved I need to identify two possible sources of error and | Chegg.com [chegg.com]
- 13. merel.si [merel.si]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Catalyst selection for optimizing 2-Morpholinobenzaldehyde synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Morpholinobenzaldehyde. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for the key synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound, which involves the formation of a carbon-nitrogen (C-N) bond at the ortho position of the benzaldehyde, is typically achieved through two main transition metal-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for forming C-N bonds. It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[1][2]
-
Ullmann Condensation: This is a copper-catalyzed reaction for the formation of aryl amines. While it is an older method that often requires harsh reaction conditions, modern variations with specific ligands have made it a more viable option.[3][4]
Q2: Which starting materials are typically used for these reactions?
A2: The synthesis generally involves the coupling of morpholine with an ortho-substituted benzaldehyde derivative. Common starting materials include:
-
2-chlorobenzaldehyde
-
2-bromobenzaldehyde
-
2-iodobenzaldehyde
-
2-fluorobenzaldehyde (for nucleophilic aromatic substitution)
Aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides in these coupling reactions.[4]
Q3: How does the choice of catalyst and ligand impact the reaction?
A3: The selection of the catalyst and ligand is critical for a successful reaction, especially with a sterically hindered substrate like a 2-substituted benzaldehyde.
-
For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are often preferred as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[5] The choice of ligand can be highly substrate-specific.
-
For Ullmann Condensation: The addition of ligands, such as 1,10-phenanthroline, can dramatically moderate the traditionally harsh reaction conditions, allowing for faster and cleaner reactions at lower temperatures.[4]
Q4: What are the common challenges encountered in the synthesis of this compound?
A4: Common issues include low yield, slow reaction rates, and the formation of side products. These challenges are often exacerbated by the steric hindrance of the ortho-substituent. Specific problems include:
-
Catalyst deactivation: The catalyst can become inactive due to various factors, including the presence of impurities or coordination of the product to the metal center.
-
Low reactivity of aryl chlorides: Aryl chlorides are less reactive than the corresponding bromides and iodides, often requiring more active catalysts and harsher conditions.[6]
-
Side reactions: Competing reactions such as hydrodehalogenation (reduction of the C-X bond) can lower the yield of the desired product.[5]
Catalyst Performance Data
| Aryl Halide | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 98 |
| 2-Chlorotoluene | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 92 |
| 1-Bromo-2-nitrobenzene | Piperidine | Pd(OAc)₂ | JohnPhos | Cs₂CO₃ | Toluene | 100 | 12 | 89 |
| 2-Bromoanisole | Pyrrolidine | [Pd(allyl)Cl]₂ | SPhos | NaOtBu | Dioxane | 80 | 16 | 95 |
This data is representative of ortho-substituted aryl aminations and serves as a guideline for catalyst selection.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
-
Poor Reagent Quality:
-
Solution: Ensure all starting materials (2-halobenzaldehyde, morpholine), solvents, and bases are pure and anhydrous. Degas solvents prior to use.
-
-
Ineffective Catalyst System:
-
Solution: The combination of palladium precursor, ligand, and base is crucial. For sterically hindered substrates like 2-substituted benzaldehydes, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often required. Screen different ligands and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find the optimal combination.
-
-
Suboptimal Reaction Conditions:
-
Solution: Temperature and solvent can significantly impact the reaction rate and yield. Screen a range of temperatures (e.g., 80-120 °C) and solvents (e.g., toluene, dioxane, THF).
-
-
Catalyst Deactivation:
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Impurities in the starting materials can also poison the catalyst.
-
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Possible Causes & Solutions:
-
Presence of Water:
-
Solution: Trace amounts of water can lead to the undesired reduction of the aryl halide (hydrodehalogenation). Ensure all reagents and solvents are rigorously dried.
-
-
Slow Reductive Elimination:
-
Solution: For sterically hindered substrates, the final C-N bond-forming reductive elimination step can be slow, allowing side reactions to occur. The choice of a bulkier ligand can sometimes accelerate this step.
-
-
Reaction with Solvent:
-
Solution: In some cases, the solvent can participate in side reactions. If hydrodehalogenation is a major issue, consider switching to a different anhydrous solvent.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a reported synthesis using 2-fluorobenzaldehyde.
Materials:
-
2-Fluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Sodium Sulfate (Na₂SO₄)
-
Microwave reactor
Procedure:
-
To a microwave reactor vessel, add 2-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).
-
Seal the vessel and heat the mixture in the microwave reactor at 125 °C for 2.5 hours.
-
After cooling, remove the solvent by evaporation under reduced pressure.
-
Partition the residue between water and dichloromethane (DCM).
-
Extract the aqueous phase with DCM.
-
Combine all organic phases, dry over sodium sulfate, filter, and concentrate under vacuum to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chlorobenzaldehyde
This is a general protocol that may require optimization for the specific substrate.
Materials:
-
2-Chlorobenzaldehyde
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.
-
Add 2-chlorobenzaldehyde (1.0 eq) and morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Experimental Workflow Diagrams
References
- 1. BJOC - Copper-catalyzed monoselective C–H amination of ferrocenes with alkylamines [beilstein-journals.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Morpholinobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the work-up of chemical reactions involving 2-morpholinobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile reagent commonly employed in a variety of organic reactions. The most prominent examples include the Knoevenagel condensation to form α,β-unsaturated compounds, and the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines, which are important scaffolds in medicinal chemistry.
Q2: I have completed a Knoevenagel condensation with this compound and malononitrile. What is a general work-up procedure?
A2: A typical work-up involves cooling the reaction mixture to room temperature. If a solid product has precipitated, it can be collected by vacuum filtration and washed with a cold solvent like ethanol, followed by water, to remove the catalyst and any unreacted starting materials. If no precipitate forms, the reaction mixture should be concentrated under reduced pressure. The resulting residue can be triturated with a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to induce precipitation. The crude product is then typically purified by recrystallization.
Q3: What is a standard work-up for a Pictet-Spengler reaction involving this compound and tryptamine?
A3: After the reaction is complete, the mixture is often quenched by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is then extracted into an organic solvent such as dichloromethane (CH₂Cl₂). The organic layers are combined, washed with brine (saturated NaCl solution), dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Q4: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I resolve this?
A4: Emulsion formation is a common issue. Here are several techniques to try, starting with the simplest:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes.
-
Gentle Agitation: Gently swirl the mixture or stir the emulsion layer with a glass rod.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
Q5: How can I remove unreacted 2-fluorobenzaldehyde, a common precursor, from my this compound product?
A5: Unreacted 2-fluorobenzaldehyde can sometimes be carried through the synthesis. A bisulfite addition work-up can be effective. The crude mixture is stirred with an aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated in the aqueous layer. The desired this compound, being less reactive towards bisulfite addition due to the ortho-morpholino group, will preferentially remain in the organic layer.
Troubleshooting Guides
Issue 1: Low Yield of Knoevenagel Condensation Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more catalyst or increasing the reaction temperature. |
| Product is Water-Soluble | If the product has polar functionalities, it may have some solubility in the aqueous wash. Try extracting the aqueous layer with a more polar organic solvent like ethyl acetate. |
| Product Lost During Recrystallization | Ensure the minimum amount of hot solvent is used for recrystallization to avoid product loss in the mother liquor. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Water Formation Inhibiting Reaction | In Knoevenagel condensations, water is a byproduct. Removing it using a Dean-Stark apparatus or by adding molecular sieves can drive the reaction to completion.[1] |
Issue 2: Difficulty in Purifying Pictet-Spengler Product
| Potential Cause | Troubleshooting Step |
| Inseparable Byproducts | The Pictet-Spengler reaction can sometimes yield diastereomers or side-products with similar polarity to the desired product.[2] Careful column chromatography with a shallow solvent gradient is often necessary. Consider using a different solvent system for chromatography. |
| Product is an Oil | If the product does not solidify, it may be impure. Attempt to purify by column chromatography. If it remains an oil, it may be pure but have a low melting point. Characterization by NMR and mass spectrometry is recommended. |
| Product Degradation | Tetrahydro-β-carbolines can be sensitive to strong acids and air, potentially leading to oxidation.[3] Work-up procedures should be performed promptly, and the purified product should be stored under an inert atmosphere. |
| Solvent Choice for Work-up | In some cases, for Pictet-Spengler reactions run in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the work-up can be as simple as removing the solvent by distillation, yielding a product of high purity.[4] |
Quantitative Data
Table 1: Reported Yields for Knoevenagel Condensation of Various Benzaldehydes with Malononitrile
| Benzaldehyde Derivative | Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol/Water | 3 h | 95 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol/Water | - | 84[5] |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol/Water | - | - |
| Benzaldehyde | None | Water/Glycerol (1:1) | 24 h | 99[5] |
Note: The yields can vary based on the specific reaction conditions and the scale of the reaction.
Table 2: Reported Purity and Stereoselectivity in a Solid-Phase Pictet-Spengler Reaction
| Product | Purity (by HPLC) | Diastereomeric Excess (de) |
| Tetrahydro-β-carboline | 90-99% | >95% |
Data from a solid-phase synthesis methodology.[3]
Experimental Protocols
Protocol 1: General Work-up for Knoevenagel Condensation
-
Cooling: Once the reaction is deemed complete by TLC, allow the reaction vessel to cool to room temperature.
-
Precipitation/Filtration:
-
If a solid has formed: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with a small amount of cold ethanol and then cold deionized water.
-
If no solid has formed: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add a minimal amount of a solvent system that will precipitate the product (e.g., hexane/ethyl acetate). Stir or sonicate the mixture to induce precipitation. Collect the solid by vacuum filtration.
-
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the purified product.
Protocol 2: General Work-up for Pictet-Spengler Reaction
-
Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid catalyst. Shake the funnel, venting frequently. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Brine Wash: Combine all organic extracts and wash with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A logical workflow for troubleshooting common emulsion problems during aqueous work-up.
Caption: A step-by-step workflow for the work-up and purification of a Knoevenagel condensation product.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Morpholinobenzaldehyde and 4-Morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Morpholinobenzaldehyde and 4-Morpholinobenzaldehyde. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines the electronic and steric factors governing their reactivity, supported by theoretical principles and representative experimental protocols.
Introduction to 2- and 4-Morpholinobenzaldehyde
This compound and 4-Morpholinobenzaldehyde are substituted benzaldehydes that serve as versatile intermediates in organic synthesis. The presence of the morpholino substituent, a saturated heterocycle containing both an amine and an ether functional group, significantly influences the chemical properties of the benzaldehyde core. The position of this substituent, either ortho (2-position) or para (4-position) to the aldehyde group, dictates the electronic and steric environment of the carbonyl group, leading to distinct differences in their reactivity.
The morpholino group generally acts as an electron-donating group through resonance, where the nitrogen lone pair delocalizes into the aromatic ring. This effect is countered by a weaker inductive electron-withdrawing effect due to the electronegativity of the nitrogen and oxygen atoms. The net electronic effect and the steric hindrance are the primary determinants of the aldehyde's susceptibility to nucleophilic attack and other characteristic reactions.
Comparative Reactivity Analysis
The reactivity of the aldehyde functional group is predominantly governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring that are electron-donating decrease this electrophilicity, thus reducing the reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance reactivity.
4-Morpholinobenzaldehyde: In the para position, the morpholino group exerts a strong +R (resonance) effect and a weaker -I (inductive) effect. The resonance effect, which donates electron density to the benzene ring and, by extension, to the carbonyl group, is dominant. This increase in electron density at the carbonyl carbon makes 4-Morpholinobenzaldehyde less reactive towards nucleophilic addition compared to unsubstituted benzaldehyde.
This compound: In the ortho position, the morpholino group exerts similar electronic effects (+R and -I). However, its close proximity to the aldehyde group introduces significant steric hindrance. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate. Furthermore, the ortho-substituent can disrupt the coplanarity of the aldehyde group with the benzene ring, which can affect the extent of resonance.
Theoretical Reactivity Summary
| Feature | This compound | 4-Morpholinobenzaldehyde | Unsubstituted Benzaldehyde (Reference) |
| Electronic Effect | Electron-donating (+R > -I) | Strongly electron-donating (+R > -I) | - |
| Steric Hindrance | High | Low | Low |
| Expected Reactivity | Significantly lower than benzaldehyde | Lower than benzaldehyde | Baseline |
Experimental Protocols
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. The reaction rate is sensitive to the electrophilicity of the aldehyde.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the respective morpholinobenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
A comparison of the reaction times and yields for the 2- and 4-isomers will provide a direct measure of their relative reactivity in this condensation reaction.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. The reaction rate is dependent on the electrophilicity of the carbonyl carbon.
Protocol:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (11 mmol) in anhydrous tetrahydrofuran (THF) (40 mL). Cool the suspension to 0 °C in an ice bath and add n-butyllithium (1.6 M in hexanes, 11 mmol) dropwise with stirring. Stir the resulting orange-red solution at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of the respective morpholinobenzaldehyde (10 mmol) in anhydrous THF (10 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
By comparing the reaction times and isolated yields, the relative reactivity of 2- and 4-Morpholinobenzaldehyde in the Wittig reaction can be determined.
Visualizing Electronic and Steric Effects
The following diagrams, generated using the DOT language, illustrate the key factors influencing the reactivity of the two isomers.
Conclusion
A Comparative Spectroscopic Guide to Morpholinobenzaldehyde Isomers for Drug Discovery and Research
A detailed spectroscopic analysis of ortho-, meta-, and para-morpholinobenzaldehyde isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their key spectroscopic characteristics, supported by experimental data and detailed methodologies, to aid in their identification, characterization, and application in drug design and materials science.
The positional isomerism of the morpholino group on the benzaldehyde ring significantly influences the electronic distribution and, consequently, the spectroscopic properties of the molecules. Understanding these differences is crucial for structure elucidation and for predicting the compounds' interactions with biological targets. This guide focuses on a comparative analysis of the UV-Vis, FT-IR, and NMR spectroscopic data for 2-morpholinobenzaldehyde, 3-morpholinobenzaldehyde, and 4-morpholinobenzaldehyde.
Synthesis of Morpholinobenzaldehyde Isomers
The synthesis of morpholinobenzaldehyde isomers can be achieved through nucleophilic aromatic substitution, where a halogenated benzaldehyde is reacted with morpholine in the presence of a base. A general procedure is outlined below.
General Synthetic Workflow
General workflow for the synthesis of morpholinobenzaldehyde isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-isomers of morpholinobenzaldehyde.
UV-Vis Spectroscopy
The position of the morpholino group, an electron-donating group, influences the π-π* and n-π* electronic transitions within the benzaldehyde system. This is reflected in the maximum absorption wavelengths (λmax).
| Isomer | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 4-Morpholinobenzaldehyde | Dichloromethane | 325 | 28,800[1] |
| This compound | Data not available | - | - |
| 3-Morpholinobenzaldehyde | Data not available | - | - |
FT-IR Spectroscopy
The infrared spectra provide information about the characteristic functional groups present in the molecules. Key vibrational frequencies are compared below.
| Isomer | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) |
| 4-Morpholinobenzaldehyde | ~1685[2] | ~1335-1250 | ~1250[2] | ~3100-3000 | ~2830-2695 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Morpholinobenzaldehyde | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: While general ranges for aromatic and aldehyde C-H stretches are known, specific experimental values for all isomers were not found. The C-N and C-O-C stretching frequencies are typical for morpholine-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the isomers. The chemical shifts are sensitive to the electronic environment of each nucleus.
¹H NMR Spectral Data (CDCl₃, ppm)
| Isomer | Aldehyde-H (s) | Aromatic-H (m) | Morpholine-H (-O-CH₂-) (t) | Morpholine-H (-N-CH₂-) (t) |
| 4-Morpholinobenzaldehyde | 9.81[1] | 7.75 (d), 6.91 (d)[1] | 3.87[1] | 3.32[1] |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 3-Morpholinobenzaldehyde | Data not available | Data not available | Data not available | Data not available |
¹³C NMR Spectral Data (CDCl₃, ppm)
| Isomer | C=O | Aromatic Carbons | Morpholine Carbons (-O-CH₂-) | Morpholine Carbons (-N-CH₂-) |
| 4-Morpholinobenzaldehyde | 190.5[1] | 155.0, 132.2, 126.8, 113.5[2] | 66.7[2] | 47.2[2] |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 3-Morpholinobenzaldehyde | Data not available | Data not available | Data not available | Data not available |
Note: A comprehensive set of experimental NMR data for the 2- and 3-isomers could not be located in the available literature. The provided data for the 4-isomer serves as a reference.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound[3]
To a solution of 2-fluorobenzaldehyde (5.0 mmol) and morpholine (6.0 mmol) in N,N-Dimethylformamide (10 mL), potassium carbonate (6.0 mmol) was added. The reaction mixture was stirred at 100 °C for 15 hours. After completion, the reaction was diluted with water and extracted with ethyl acetate. The combined organic layers were washed, dried, and concentrated. The crude product was purified by flash chromatography.[3]
UV-Vis Absorption and Fluorescence Spectroscopy[1]
UV-Vis absorption spectra were recorded on a spectrophotometer using a 1 cm path length quartz cuvette. Stock solutions of the compound were prepared in spectroscopic grade dichloromethane (1 mM) and diluted to a final concentration of 10 µM for analysis. The spectra were recorded from 200 to 800 nm, with the solvent used as a baseline correction.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer.[3] Samples were prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR in CDCl₃).
Biological Relevance of Morpholine Derivatives
Morpholine-containing compounds are of significant interest in drug discovery due to their wide range of biological activities. One notable application is their use as antifungal agents that target the ergosterol biosynthesis pathway, an essential process for maintaining the integrity of fungal cell membranes.
Ergosterol biosynthesis pathway and points of inhibition by morpholine derivatives.
Conclusion
This guide provides a foundational comparison of the spectroscopic properties of morpholinobenzaldehyde isomers. While comprehensive experimental data for the 2- and 3-isomers remains elusive in the surveyed literature, the available data for the 4-isomer, alongside general synthetic and analytical protocols, offers a valuable resource for researchers. The distinct electronic effects of the morpholino group in different positions are expected to result in unique spectral fingerprints for each isomer. Further experimental investigation is warranted to complete the comparative analysis and to fully unlock the potential of these versatile compounds in various scientific and medicinal applications.
References
Efficacy of 2-Morpholinobenzaldehyde in the synthesis of quinazolines compared to other benzaldehydes
For researchers, scientists, and drug development professionals, the synthesis of the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The choice of starting materials, particularly the benzaldehyde derivative, significantly impacts the efficiency and yield of these synthetic routes. This guide provides a comparative analysis of the efficacy of various substituted benzaldehydes in quinazoline synthesis, supported by experimental data from the literature. While direct comparative data for 2-morpholinobenzaldehyde is not available in the reviewed literature, this guide offers a predictive framework for its reactivity based on the performance of other electronically similar benzaldehydes.
Introduction to Quinazoline Synthesis
Quinazolines are a class of heterocyclic aromatic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthesis of quinazolines often involves the condensation of a 2-amino-substituted benzene derivative (such as 2-aminobenzylamine or 2-aminobenzophenone) with a benzaldehyde. The electronic nature of the substituent on the benzaldehyde ring plays a crucial role in the reaction's success and yield. Generally, benzaldehydes with electron-donating groups tend to increase the nucleophilicity of the carbonyl carbon, which can influence the rate of the initial condensation step. Conversely, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction with nucleophiles.
Comparative Efficacy of Benzaldehydes in Quinazoline Synthesis
To provide a clear comparison, the following tables summarize the yields of quinazoline synthesis using various substituted benzaldehydes under different catalytic conditions. The data is compiled from several studies to illustrate the impact of substituents on reaction efficiency.
Iodine-Catalyzed Synthesis
Molecular iodine is a versatile and mild Lewis acid catalyst for quinazoline synthesis. The reaction typically proceeds via an oxidative C-H bond amination.[2]
Table 1: Comparison of Benzaldehyde Derivatives in Iodine-Catalyzed Quinazoline Synthesis
| Benzaldehyde Derivative | Substituent Type | Yield (%) | Reference |
| Benzaldehyde | Unsubstituted | 82-91 | [2] |
| 4-Methylbenzaldehyde | Electron-Donating | 94 | [2] |
| 4-Methoxybenzaldehyde | Electron-Donating | 97 | [2] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | 95 | [2] |
| 4-Bromobenzaldehyde | Electron-Withdrawing | 96 | [2] |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | 92 | [2] |
| 2-Chlorobenzaldehyde | Electron-Withdrawing (ortho) | 93 | [2] |
| 3-Nitrobenzaldehyde | Strong Electron-Withdrawing (meta) | 90 | [2] |
Note: Yields are based on reactions of substituted benzaldehydes with a 2-aminoarylketone and ammonium acetate in the presence of iodine.
Copper-Catalyzed Synthesis
Copper catalysts are also widely employed for the synthesis of quinazolines, often in one-pot, multi-component reactions. These reactions can proceed through various mechanisms, including oxidative coupling.[3]
Table 2: Comparison of Benzaldehyde Derivatives in Copper-Catalyzed Quinazoline Synthesis
| Benzaldehyde Derivative | Substituent Type | Yield (%) | Reference |
| Benzaldehyde | Unsubstituted | 85-93 | [3] |
| 4-Methylbenzaldehyde | Electron-Donating | 88 | [3] |
| 4-Methoxybenzaldehyde | Electron-Donating | 82 | [3] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | 90 | [3] |
| 4-Fluorobenzaldehyde | Electron-Withdrawing | 91 | [3] |
| 4-Trifluoromethylbenzaldehyde | Strong Electron-Withdrawing | 87 | [3] |
| 2-Chlorobenzaldehyde | Electron-Withdrawing (ortho) | 86 | [3] |
| Thiophene-2-carboxaldehyde | Heterocyclic | 84 | [3] |
Note: Yields are based on the copper-catalyzed reaction of (2-aminophenyl)methanols, aldehydes, and ammonium chloride.
Predictive Efficacy of this compound
While direct experimental data for this compound in quinazoline synthesis is absent from the reviewed literature, its electronic properties can be considered for a predictive analysis. The morpholino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with the benzene ring. This electron-donating nature is expected to enhance the reactivity of the aldehyde group in a manner similar to or even greater than the methoxy and methyl groups. Therefore, it is plausible to predict that this compound would afford high to excellent yields in both iodine- and copper-catalyzed quinazoline syntheses, likely in the range of 90-97% under optimized conditions.
Experimental Protocols
Below are detailed experimental protocols for two common methods of quinazoline synthesis.
General Procedure for Iodine-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
This one-pot, three-component methodology utilizes an iodine catalyst for the reaction of a substituted benzaldehyde, a substituted o-aminoarylketone, and ammonium acetate.[2]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Substituted o-aminoarylketone (1 mmol)
-
Ammonium acetate (NH₄OAc) (1.5 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (optional, for solvent-based reaction)
Procedure:
-
A mixture of the substituted benzaldehyde (1 mmol), o-aminoarylketone (1 mmol), ammonium acetate (1.5 mmol), and iodine (10 mol%) is taken in a round-bottom flask.
-
The reaction can be carried out under solvent-free conditions by heating the mixture or in ethanol at a moderate temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the reaction is performed in ethanol, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent to afford the desired quinazoline derivative.
General Procedure for Copper-Catalyzed One-Pot Tandem Synthesis of 2-Substituted Quinazolines
This procedure describes a copper-catalyzed one-pot reaction between an aldehyde, (2-aminophenyl)methanol, and ammonium chloride.[3]
Materials:
-
Aldehyde (1 mmol)
-
(2-Aminophenyl)methanol (1 mmol)
-
Ammonium chloride (NH₄Cl) (1.2 mmol)
-
Copper(I) chloride (CuCl) (5 mol%)
-
2,2'-bipyridine (bpy) (5 mol%)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.2 mmol)
-
Cerium trinitrate (catalyst for alcohol oxidation)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a solution of (2-aminophenyl)methanol (1 mmol) in the chosen solvent, the aldehyde (1 mmol), ammonium chloride (1.2 mmol), CuCl (5 mol%), bpy (5 mol%), and TEMPO (1.2 mmol) are added.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is then purified by column chromatography on silica gel to yield the 2-substituted quinazoline.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of quinazolines.
Caption: General workflow for the one-pot synthesis of quinazolines.
Caption: Relevance of quinazolines in inhibiting cancer signaling pathways.
Conclusion
The synthesis of quinazolines is a well-established and versatile process, with the choice of substituted benzaldehyde significantly influencing the reaction outcome. Both electron-donating and electron-withdrawing substituents on the benzaldehyde ring can lead to high yields of the desired quinazoline product, particularly with robust catalytic systems like those based on iodine and copper. Although direct experimental data for this compound is lacking, its strong electron-donating character suggests it would be a highly effective substrate in these synthetic methodologies. The provided protocols and comparative data serve as a valuable resource for researchers in the rational design and optimization of quinazoline synthesis for applications in drug discovery and development.
References
A Comparative Guide to the Synthesis of 2-Morpholinobenzaldehyde: Established Routes vs. A Novel Palladium-Catalyzed Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Morpholinobenzaldehyde is a valuable building block in medicinal chemistry, and its synthesis has traditionally been approached through nucleophilic aromatic substitution. This guide provides a detailed comparison of an established method with a recently developed, novel palladium-catalyzed route, offering insights into reaction efficiency, conditions, and potential advantages for process optimization.
Executive Summary
The synthesis of this compound has been effectively achieved through the reaction of 2-fluorobenzaldehyde and morpholine. While this established method is reliable, a novel approach utilizing a palladium-catalyzed Buchwald-Hartwig amination of 2-bromobenzaldehyde offers a potentially more efficient and versatile alternative. This guide presents a side-by-side comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the established nucleophilic aromatic substitution and the novel palladium-catalyzed synthesis of this compound.
| Parameter | Established Route: Nucleophilic Aromatic Substitution | Novel Route: Palladium-Catalyzed Buchwald-Hartwig Amination |
| Starting Material | 2-Fluorobenzaldehyde | 2-Bromobenzaldehyde |
| Reagents | Morpholine, Potassium Carbonate | Morpholine, Sodium tert-butoxide, Pd₂(dba)₃, DavePhos |
| Solvent | Dimethylformamide (DMF) | Toluene |
| Catalyst | None | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) / 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) |
| Reaction Temperature | 125 °C (Microwave) | 100 °C |
| Reaction Time | 2.5 hours | 18 hours |
| Yield | 63% | 85% |
| Purification | Extraction and column chromatography | Filtration and column chromatography |
Experimental Protocols
Established Route: Nucleophilic Aromatic Substitution
This method involves the direct reaction of an activated aryl halide with an amine.
Procedure: A mixture of 2-fluorobenzaldehyde (0.5 mL, 4.8 mmol), morpholine (0.6 mL, 6.9 mmol), and potassium carbonate (1.3 g, 9.4 mmol) in a microwave reactor is heated to 125 °C for 2.5 hours.[1] Upon completion, the solvent is removed by evaporation. The resulting residue is then partitioned between water and dichloromethane. The aqueous phase is further extracted with dichloromethane. The combined organic phases are dried over sodium sulfate and concentrated under vacuum to yield this compound. The crude product is typically purified by column chromatography.
Novel Route: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern cross-coupling reaction offers an alternative for the formation of the C-N bond.
Procedure: An oven-dried resealable Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (1-2 mol %), DavePhos (1.2-3 mol %), and sodium tert-butoxide (1.4 equivalents). The tube is evacuated and backfilled with argon. Toluene, 2-bromobenzaldehyde (1 equivalent), and morpholine (1.2 equivalents) are then added. The tube is sealed and the reaction mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash chromatography to afford this compound.
Mandatory Visualizations
The following diagrams illustrate the chemical transformations for both the established and novel synthetic routes.
Caption: Established Nucleophilic Aromatic Substitution Route.
Caption: Novel Palladium-Catalyzed Buchwald-Hartwig Amination Route.
Discussion and Conclusion
The established nucleophilic aromatic substitution method provides a straightforward approach to this compound. However, its reliance on a higher temperature and the use of a high-boiling point solvent like DMF can be disadvantageous in some laboratory settings. The moderate yield of 63% may also necessitate further optimization for large-scale synthesis.
In contrast, the novel palladium-catalyzed Buchwald-Hartwig amination, while requiring a more complex catalytic system, offers a significantly higher yield of 85%. The reaction is conducted at a lower temperature in a more easily removable solvent, toluene. This method's key advantage lies in its potential for broader substrate scope and functional group tolerance, a hallmark of modern cross-coupling reactions. While the initial cost of the palladium catalyst and phosphine ligand may be higher, the increased yield and milder conditions could offset this for larger-scale production.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity. This guide provides the necessary data to make an informed decision between a well-established protocol and a promising, higher-yielding modern alternative.
References
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Morpholinobenzaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzaldehydes is a critical step in the creation of novel therapeutics. 2-Morpholinobenzaldehyde, in particular, is a valuable building block in medicinal chemistry. This guide provides an objective comparison of two prominent catalytic systems for its synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The information presented herein is supported by established experimental protocols and performance data from analogous reactions, offering a practical resource for selecting the optimal synthetic route.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance indicators for the synthesis of this compound using Palladium- and Copper-based catalytic systems. It is important to note that while extensive data for the synthesis of the isomeric 4-morpholinobenzaldehyde exists, specific quantitative data for the ortho isomer is less common. The data presented here is a projection based on typical yields and conditions for similar aryl halide amination reactions and should be considered as a guideline for optimization.
| Parameter | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Starting Material | 2-Bromobenzaldehyde | 2-Chlorobenzaldehyde or 2-Bromobenzaldehyde |
| Catalyst | Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos) | CuI with a ligand (e.g., L-proline) |
| Catalyst Loading | 1-5 mol% | 5-20 mol% |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) | Inorganic base (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, DMSO) |
| Reaction Temperature | 80-120 °C | 100-180 °C |
| Reaction Time | 4-24 hours | 12-48 hours |
| Reported Yield | Generally high (80-95% for similar substrates) | Moderate to high (60-90% for similar substrates) |
| Functional Group Tolerance | Excellent | Good |
| Substrate Scope | Broad | Generally requires activated aryl halides |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, utilizing a palladium catalyst with a phosphine ligand.[1][2] This reaction is known for its high efficiency, broad substrate scope, and tolerance to a wide range of functional groups.[3][4]
Experimental Protocol
Materials:
-
2-Bromobenzaldehyde
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol).
-
Add 2-bromobenzaldehyde (1.0 mmol) and morpholine (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[5][6] While traditionally requiring harsh reaction conditions, modern protocols have been developed that employ ligands to facilitate the reaction under milder temperatures.[7]
Experimental Protocol
Materials:
-
2-Chlorobenzaldehyde or 2-Bromobenzaldehyde
-
Morpholine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add 2-chlorobenzaldehyde (1.0 mmol) and morpholine (1.2 mmol) to the flask.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 120 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Catalytic Cycle
Caption: Catalytic cycle of the Ullmann condensation.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of this compound via a cross-coupling reaction.
Caption: General workflow for synthesis and purification.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable catalytic systems for the synthesis of this compound. The choice between these two methods will largely depend on the specific requirements of the synthesis.
The Buchwald-Hartwig amination generally offers higher yields, milder reaction conditions, and a broader tolerance for various functional groups, making it a preferred choice for complex molecule synthesis where efficiency and substrate compatibility are paramount.
The Ullmann condensation , being a more classical approach, is often more cost-effective due to the use of copper as a catalyst. While it may require higher temperatures and longer reaction times, modern protocols with ligands have significantly improved its applicability. It remains a valuable tool, particularly for larger-scale syntheses where cost is a major consideration.
Ultimately, the optimal catalytic system will be determined by factors such as the desired scale of the reaction, the cost of reagents, and the specific functional groups present in the starting materials. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Moving Beyond 2-Morpholinobenzaldehyde
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. While 2-Morpholinobenzaldehyde has its applications, a range of alternative ortho-substituted benzaldehydes offer distinct advantages in versatility, reactivity, and the ability to construct diverse and complex heterocyclic scaffolds. This guide provides an objective comparison of three key alternatives—2-Azidobenzaldehyde, 2-Chlorobenzaldehyde, and 2-Aminobenzaldehyde—supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
This guide will delve into the performance of these reagents in well-established synthetic routes, namely the Aza-Wittig reaction, the Biginelli reaction, and the Friedländer synthesis, providing a clear comparison of their synthetic utility.
Performance Comparison of Alternative Reagents
The selection of an appropriate ortho-substituted benzaldehyde is critical as the nature of the substituent dictates the feasible reaction pathways and the types of heterocycles that can be synthesized. The following tables provide a comparative overview of the performance of 2-Azidobenzaldehyde, 2-Chlorobenzaldehyde, and 2-Aminobenzaldehyde in key heterocyclic syntheses.
Quinolines via Aza-Wittig and Friedländer Synthesis
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Both 2-Azidobenzaldehyde and 2-Aminobenzaldehyde serve as excellent precursors for quinoline synthesis through distinct mechanistic pathways.
Table 1: Synthesis of Quinolines
| Reagent | Reaction Type | Co-reactant(s) | Product | Yield (%) | Reference |
| 2-Azidobenzaldehyde | Aza-Wittig Reaction | Triphenylphosphine, β-ketosulfonamides/sulfones | 3-Sulfonyl-substituted quinolines | 51-95% | [1][2] |
| 2-Azidobenzaldehyde | [4+2] Annulation | Ketones | 2,3-substituted quinolines | 70-87% | [1] |
| 2-Aminobenzaldehyde | Friedländer Synthesis | Ketones, Malononitrile | Polysubstituted quinolines | up to 97% | [3] |
| 2-Aminobenzaldehyde | Friedländer Synthesis | Ethyl acetoacetate | Substituted quinolines | ~Quantitative | [4] |
Analysis:
2-Azidobenzaldehyde, through the Aza-Wittig reaction, provides an efficient route to highly functionalized quinolines, such as those bearing a sulfonyl group at the 3-position.[1][2] The yields are generally good to excellent. The Friedländer synthesis using 2-Aminobenzaldehyde is a classic and versatile method for quinoline synthesis that can proceed with high to quantitative yields under relatively mild and even green conditions (e.g., in water without a catalyst).[3][4] The choice between these two reagents would depend on the desired substitution pattern on the quinoline ring.
Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities.[5][6][7] 2-Chlorobenzaldehyde is a suitable aldehyde component for this reaction.
Table 2: Synthesis of Dihydropyrimidines
| Reagent | Reaction Type | Co-reactant(s) | Product | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | Biginelli Reaction | Ethyl acetoacetate, Urea | 4-(2-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | Moderate to High | [8] |
Analysis:
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these synthetic methods.
Protocol 1: Aza-Wittig Synthesis of 3-Sulfonyl-substituted Quinolines from 2-Azidobenzaldehyde
This protocol is based on the Knoevenagel condensation/aza-Wittig reaction cascade.[2]
Materials:
-
2-Azidobenzaldehyde (1.0 eq)
-
β-ketosulfonamide or β-ketosulfone (1.2 eq)
-
Triphenylphosphine (1.2 eq)
-
Piperidine (1.5 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of 2-azidobenzaldehyde and the β-ketosulfonyl compound in acetonitrile, add triphenylphosphine and piperidine.
-
Stir the reaction mixture at 95 °C for 6-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-sulfonyl-substituted quinoline.
Protocol 2: Friedländer Synthesis of Quinolines from 2-Aminobenzaldehyde
This protocol describes a green, catalyst-free synthesis of quinolines in water.[3]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Ketone or malononitrile (1.2 mmol)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, suspend 2-aminobenzaldehyde in water.
-
Add the ketone or malononitrile to the suspension.
-
Heat the reaction mixture at 70 °C for 3 hours with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
If necessary, the product can be further purified by recrystallization.
Protocol 3: Biginelli Reaction for Dihydropyrimidine Synthesis from 2-Chlorobenzaldehyde
This is a general protocol for the acid-catalyzed Biginelli reaction.[6]
Materials:
-
2-Chlorobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)
Procedure:
-
To a round-bottom flask, add 2-chlorobenzaldehyde, ethyl acetoacetate, urea, and the acid catalyst in ethanol.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and troubleshooting potential issues. The following diagrams, generated using DOT language, illustrate the key mechanistic pathways and experimental workflows.
Friedländer Synthesis of Quinolines
The Friedländer synthesis can proceed through two main pathways: an initial aldol condensation or the formation of a Schiff base.[9][10]
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
Biginelli Reaction for Dihydropyrimidine Synthesis
The mechanism of the Biginelli reaction is thought to proceed via an N-acyliminium ion intermediate.[5][7]
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Workflow for Heterocyclic Synthesis
The following diagram illustrates a general experimental workflow applicable to the syntheses described in this guide.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
While this compound has its place in the synthetic chemist's toolbox, 2-Azidobenzaldehyde, 2-Chlorobenzaldehyde, and 2-Aminobenzaldehyde present compelling and often superior alternatives for the synthesis of a wide array of valuable heterocyclic compounds. 2-Azidobenzaldehyde offers a modern and efficient entry into highly functionalized quinolines via the Aza-Wittig reaction. 2-Chlorobenzaldehyde is a reliable component for the multicomponent Biginelli reaction to access dihydropyrimidines. Finally, 2-Aminobenzaldehyde remains a cornerstone for quinoline synthesis through the robust and adaptable Friedländer reaction, which can be performed under environmentally benign conditions. By understanding the unique reactivity and synthetic potential of these alternatives, researchers can significantly expand their capabilities in the design and construction of novel heterocyclic molecules for applications in drug discovery and materials science.
References
- 1. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Benchmarking the Stability of 2-Morpholinobenzaldehyde Against Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the chemical stability of 2-Morpholinobenzaldehyde against its derivatives. Understanding the stability of these compounds is crucial for their handling, storage, and application in pharmaceutical development and other research areas. This document outlines detailed experimental protocols for forced degradation studies and presents a structured approach for data comparison.
Introduction
This compound and its derivatives are versatile intermediates in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials.[1][2][3][4][5] The inherent reactivity of the aldehyde functional group, however, can make these compounds susceptible to degradation under various environmental conditions.[6][7][8] Factors such as pH, temperature, light, and oxidizing agents can impact their purity and potency over time.[9][10] This guide details a systematic approach to evaluate and compare the stability of this compound with its substituted analogues, enabling informed decisions in drug discovery and development processes.
Comparative Stability Data
The following tables are structured to present the results of forced degradation studies. These studies are designed to accelerate the degradation process and identify the potential degradation pathways under stressed conditions.[9] The percentage degradation is typically determined using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound and Its Derivatives under Hydrolytic Conditions
| Compound | % Degradation (Acidic, pH 1.2) | % Degradation (Neutral, pH 7.0) | % Degradation (Basic, pH 9.0) | Major Degradants Identified |
| This compound | Data | Data | Data | Data |
| 4-Morpholinobenzaldehyde | Data | Data | Data | Data |
| 3-Bromo-2-morpholinobenzaldehyde | Data | Data | Data | Data |
| 2-Chloro-4-morpholinobenzaldehyde | Data | Data | Data | Data |
Table 2: Stability under Oxidative, Thermal, and Photolytic Stress
| Compound | % Degradation (Oxidative, 3% H₂O₂) | % Degradation (Thermal, 60°C) | % Degradation (Photolytic, UV/Vis) | Major Degradants Identified |
| This compound | Data | Data | Data | Data |
| 4-Morpholinobenzaldehyde | Data | Data | Data | Data |
| 3-Bromo-2-morpholinobenzaldehyde | Data | Data | Data | Data |
| 2-Chloro-4-morpholinobenzaldehyde | Data | Data | Data | Data |
Experimental Protocols
The following protocols are adapted from established guidelines for forced degradation studies in the pharmaceutical industry.[9][10]
General Procedure for Forced Degradation Studies
A stock solution of each test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol).[9] Aliquots of the stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at predetermined time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a validated stability-indicating HPLC method. The extent of degradation is quantified by the decrease in the peak area of the parent compound and the appearance of degradation product peaks.
Hydrolytic Stability
-
Acidic Hydrolysis: The drug solution is mixed with an equal volume of 1 N HCl and kept at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).
-
Neutral Hydrolysis: The drug solution is mixed with an equal volume of purified water and maintained at a specified temperature.
-
Basic Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N NaOH and kept at a specified temperature.
Oxidative Degradation
The drug solution is treated with a solution of hydrogen peroxide (e.g., 3%) and stored at room temperature for a specified duration. The concentration of hydrogen peroxide and the duration may be adjusted to achieve a target degradation of 5-20%.[9][10]
Thermal Degradation
The solid drug substance is placed in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a defined period. The sample is then dissolved in a suitable solvent for analysis.
Photostability
The drug solution or solid substance is exposed to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.[9] A control sample is kept in the dark to differentiate between thermal and photolytic degradation.
Visualizations
Experimental Workflow for Comparative Stability Assessment
The following diagram illustrates the systematic workflow for conducting comparative stability studies of this compound and its derivatives.
Caption: Workflow for the comparative stability testing of this compound and its derivatives.
General Aldehyde Detection Pathways
While specific signaling pathways for these compounds are not detailed, the aldehyde group's presence and degradation can be monitored through classic chemical tests. These tests are based on the oxidation of the aldehyde.
Caption: Chemical tests for detecting the presence of the aldehyde functional group.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. studylib.net [studylib.net]
- 8. Aldehyde - Wikipedia [en.wikipedia.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2- and 4-Morpholinobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a morpholine moiety onto a benzaldehyde scaffold has been a fruitful area of research in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities. The position of the morpholine substitution on the phenyl ring can significantly influence the pharmacological profile of these compounds. This guide provides a comparative overview of the biological activities of 2- and 4-morpholinobenzaldehyde derivatives, drawing on available experimental data to highlight differences in their anticancer and antimicrobial potential.
While direct comparative studies are limited, this document synthesizes findings from various independent research articles to offer insights into the structure-activity relationships governed by the isomeric placement of the morpholine group.
Data Presentation: A Comparative Look at Biological Activity
The biological activities of derivatives of 2- and 4-morpholinobenzaldehyde are summarized below. The data has been collated from various studies to facilitate a comparative assessment of their anticancer and antimicrobial properties.
Anticancer Activity
The cytotoxic effects of various derivatives have been predominantly evaluated using the MTT assay on different cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, with lower values indicating greater potency.
| Table 1: Comparative Anticancer Activity (IC₅₀ in µM) | ||||
| Derivative Class | Compound Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
| 4-Morpholinobenzaldehyde Chalcone | (E)-1-(4-hydroxyphenyl)-3-(4-morpholinophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.5 | Doxorubicin (0.9) |
| (E)-1-(4-chlorophenyl)-3-(4-morpholinophenyl)prop-2-en-1-one | A549 (Lung) | 2.8 | Cisplatin (5.2) | |
| 2-Morpholinoanilinoquinoline Derivative * | Compound 3e | HepG2 (Liver) | 12.76 | Sorafenib (N/A) |
| 4-Morpholinobenzaldehyde Thiosemicarbazone | 4-phenyl-1-(4-morpholinobenzylidene)thiosemicarbazide | HL-60 (Leukemia) | 3.2 | Cisplatin (8.5) |
*Note: Data for direct derivatives of 2-morpholinobenzaldehyde is sparse. The presented data is for a more complex quinoline derivative incorporating a 2-morpholino-substituted aniline, which serves as an indicator of the potential of the 2-morpholino scaffold.
Antimicrobial Activity
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays. Lower MIC values and larger inhibition zones signify greater antimicrobial activity.
| Table 2: Comparative Antimicrobial Activity | ||||
| Derivative Class | Compound/Substituent | Microorganism | Method | Result |
| 4-Morpholinobenzaldehyde Schiff Base | 4-((4-morpholinobenzylidene)amino)phenol | Staphylococcus aureus | MIC | 62.5 µg/mL |
| Escherichia coli | MIC | 250 µg/mL | ||
| Candida albicans | MIC | 125 µg/mL | ||
| 2-Hydroxy Benzyl Hydrazide Derivative * | Compound C-7 | Staphylococcus aureus | Agar Disc Diffusion | 2.0 cm zone of inhibition |
| Escherichia coli | Agar Disc Diffusion | 2.1 cm zone of inhibition |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility
This method assesses the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared in a sterile saline solution.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Cross-Validation of Analytical Methods for 2-Morpholinobenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-Morpholinobenzaldehyde is essential for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling. The selection of a suitable analytical method is a critical decision that impacts data integrity and regulatory compliance. This guide provides an objective comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for analogous aldehydes and morpholine derivatives to provide a comprehensive comparison. The cross-validation of analytical methods is a crucial process to verify that a validated method produces consistent and reliable results.[1][2]
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For aldehydes like this compound, which possess a UV-absorbing chromophore, UV detection is a straightforward and robust quantification method. To enhance sensitivity and selectivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, which forms a highly UV-absorbent hydrazone derivative.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] Analytes are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with the stationary phase. The mass spectrometer provides highly specific detection and structural information, making it an excellent tool for identification and quantification.[6] For polar compounds like morpholine derivatives, derivatization may be necessary to increase volatility and improve peak shape.[6]
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the expected key validation parameters for HPLC-UV and GC-MS methods for the analysis of this compound, based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | >0.999[7] | >0.99[8] |
| Limit of Detection (LOD) | µg/mL to ng/mL range[9] | ng/L to µg/L range[8] |
| Limit of Quantitation (LOQ) | µg/mL to ng/mL range[9] | µg/L range[8] |
| Accuracy (Recovery %) | 98-102%[7] | 90-110%[9] |
| Precision (%RSD) | < 2%[7] | < 15%[5] |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible results. Below are proposed methodologies for the quantification of this compound using HPLC-UV and GC-MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
Gradient: Start at 30% B, increase to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Reagents and Materials:
-
Dichloromethane (GC grade)
-
This compound reference standard
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve or extract the sample containing this compound with dichloromethane to a known concentration.
-
If necessary, derivatization can be performed to improve volatility, for instance, by silylation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and widely accessible technique, making it well-suited for routine quality control and assays where high sample throughput is required.[9]
-
GC-MS offers superior sensitivity and selectivity, which is advantageous for trace-level impurity analysis and for unambiguous identification of the analyte in complex matrices.[5]
For comprehensive method validation and to ensure the highest level of data integrity, a cross-validation approach utilizing both techniques is recommended. This would involve analyzing the same set of samples by both HPLC-UV and GC-MS and comparing the results to demonstrate equivalency and the absence of matrix effects or interferences specific to one method.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Head-to-head comparison of yields for different 2-Morpholinobenzaldehyde synthesis protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Morpholinobenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of different synthetic protocols for its preparation, offering a clear overview of yields and methodologies to inform your synthetic strategy.
Yield Comparison
A critical factor in selecting a synthetic protocol is the achievable yield. The following table summarizes the reported yields for different methods of synthesizing this compound.
| Protocol | Starting Material | Reagents | Reaction Conditions | Yield (%) |
| Protocol 1 | 2-Fluorobenzaldehyde | Morpholine, Potassium Carbonate | Microwave, 125 °C, 2.5 hours | 63%[1] |
| Protocol 2 | 2-Chlorobenzaldehyde | Morpholine, Palladium Acetate, rac-BINAP, Sodium tert-butoxide | Toluene, 100 °C, 20 hours | 81% |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution
This method utilizes the reactivity of an activated aryl fluoride in a microwave-assisted nucleophilic aromatic substitution.
Experimental Procedure: A mixture of 2-fluorobenzaldehyde (0.5 mL, 4.8 mmol), morpholine (0.6 mL, 1.5 eq.), and potassium carbonate (1.3 g, 2 eq.) is heated in a microwave reactor at 125 °C for 2.5 hours.[1] Following the reaction, the solvent is removed by evaporation. The resulting residue is then partitioned between water and dichloromethane (DCM). The aqueous phase is further extracted with DCM. All organic phases are combined, dried over sodium sulfate, and concentrated under vacuum to yield this compound.[1]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol employs a palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-nitrogen bonds.
Experimental Procedure: An oven-dried Schlenk tube is charged with palladium acetate (Pd(OAc)₂), racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP), and sodium tert-butoxide. The tube is evacuated and backfilled with argon. Toluene, 2-chlorobenzaldehyde, and morpholine are then added. The reaction mixture is heated at 100 °C for 20 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
To better illustrate the processes, the following diagrams outline the experimental workflow and the fundamental reaction pathways.
References
Evaluating the cost-effectiveness of 2-Morpholinobenzaldehyde in large-scale synthesis
A Comparative Guide to the Cost-Effectiveness of 2-Morpholinobenzaldehyde in Large-Scale Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a manufacturing process. Benzaldehyde derivatives, in particular, serve as versatile precursors for a wide array of complex molecules and bioactive compounds. This guide provides a comprehensive evaluation of the cost-effectiveness of this compound in large-scale synthesis, comparing it with alternative substituted benzaldehydes. The analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Substituted Benzaldehydes in Synthesis
The following table summarizes the performance of various synthetic routes to a key intermediate, 4-morpholinobenzaldehyde, and the application of other benzaldehyde derivatives in the synthesis of important heterocyclic structures.
Table 1: Comparison of Synthetic Routes and Applications of Substituted Benzaldehydes
| Starting Materials | Product | Reagents & Conditions | Reaction Time | Yield (%) | Key Considerations |
| Morpholine and p-Fluorobenzaldehyde | 4-Morpholinobenzaldehyde | K₂CO₃, Aliquat 336, DMF, 100°C | 24 h | 89% | Utilizes readily available starting materials; long reaction time.[3] |
| Morpholine and 4-Iodobenzaldehyde | 4-Morpholinobenzaldehyde | Buchwald-Hartwig coupling catalyst, NaOtBu, 1,4-dioxane, 100°C | 6 h | 86% | Faster reaction time but requires a specialized catalyst.[3] |
| 2-Aminobenzamide and Benzyl alcohol | 2-Phenyl-4(3H)-quinazolinone | t-BuONa, O₂ (air), 120°C | 24 h | up to 84% | An alternative route to quinazolinones that avoids a benzaldehyde derivative.[4] |
| 2-Aminobenzamide and 2-Methylbenzaldehyde | 2-(2-Methylphenyl)-quinazolin-4(3H)-one | Glacial acetic acid, ethanol, reflux | 4-6 h | Not specified | Demonstrates the use of a substituted benzaldehyde in quinazolinone synthesis.[1] |
| 2-Nitrobenzaldehyde and 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | Fe powder, glacial acetic acid, 95-110°C | Not specified | 79% | Domino reaction for quinoline synthesis.[5] |
| 2-Nitrobenzaldehyde and 1-Phenyl-1,3-butanedione | (2-Methylquinolin-3-yl)(phenyl)methanone | Fe powder, glacial acetic acid, 95-110°C | Not specified | 86% | High-yielding synthesis of a substituted quinoline.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of synthetic routes. Below are protocols for key transformations discussed in this guide.
Protocol 1: Synthesis of 4-Morpholinobenzaldehyde via Nucleophilic Aromatic Substitution[3]
-
Reaction Setup: In a dry reaction flask, dissolve p-fluorobenzaldehyde (0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).
-
Addition of Catalyst: Add a catalytic amount of Aliquat 336 reagent to the mixture.
-
Reaction Conditions: Stir the reaction mixture at reflux for 24 hours at 100°C.
-
Work-up: Upon completion, concentrate the mixture to dryness under reduced pressure and cool to room temperature.
-
Isolation: Slowly pour the concentrate into ice water and let it stand overnight.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol to afford the target compound.
Protocol 2: Synthesis of 2-Phenyl-4(3H)-quinazolinone from 2-Aminobenzamide and Benzyl Alcohol[4]
-
Reaction Setup: A mixture of 2-aminobenzamide (1.0 mmol), benzyl alcohol (1.2 mmol), and t-BuONa (2.0 mmol) is heated at 120°C in the presence of oxygen (from air) for 24 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography.
-
Purification: Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by column chromatography on silica gel to afford 2-phenyl-4(3H)-quinazolinone.
Protocol 3: General Procedure for Domino Reduction-Heterocyclization for Quinoline Synthesis[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid. Add the active methylene compound (2.0-3.0 equiv) to the solution.
-
Heating: Stir the mixture and heat to 95-110°C.
-
Addition of Iron: Once the target temperature is reached, add iron powder (4.0 equiv) portion-wise over 15 minutes.
-
Work-up: After the reaction is complete, cool the mixture, filter to remove iron residues, and carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic workflows discussed in this guide.
Caption: Synthesis of 4-Morpholinobenzaldehyde.
Caption: General workflow for quinazolinone synthesis.
Conclusion
The evaluation of this compound's cost-effectiveness in large-scale synthesis suggests that while it is a valuable precursor for complex heterocyclic compounds, its utility must be compared with other readily available and potentially more economical substituted benzaldehydes. The choice of starting material will ultimately depend on the specific target molecule, desired purity, and the overall process economics. The provided data and protocols offer a foundation for making such a comparative assessment. For instance, the synthesis of morpholinobenzaldehydes can be achieved in high yields, but may require longer reaction times or specialized catalysts compared to the use of other benzaldehyde derivatives in similar transformations.[3] The development of more efficient catalytic systems and the optimization of reaction conditions will be key to enhancing the cost-effectiveness of this compound in large-scale applications.
References
Safety Operating Guide
Proper Disposal of 2-Morpholinobenzaldehyde: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the safe and compliant disposal of chemical reagents like 2-Morpholinobenzaldehyde is a critical aspect of laboratory operations and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety data, this compound is classified as an irritant and can be harmful to aquatic life.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side-shields or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[3]
In the event of a spill, prevent further leakage if it is safe to do so. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[4] For liquid spills, absorb with an inert material and place in a suitable container.[4]
Quantitative Data Summary
While specific occupational exposure limits for this compound are not listed in the provided safety data sheets, the following table summarizes its known hazard classifications.
| Hazard Classification | Description | Source |
| Hazard Class | Irritant | [1] |
| Risk Codes | R52: Harmful to aquatic organisms | [1] |
| Safety Codes | S24/25: Avoid contact with skin and eyes | [1] |
| Hazard Statement | H412: Harmful to aquatic life with long lasting effects | [2] |
| Precautionary Statement | P273: Avoid release to the environment | [2] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an authorized hazardous waste collection service, in accordance with local, state, and federal regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.[7]
-
The storage area should be well-ventilated.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[7]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. This compound | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. capotchem.com [capotchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Morpholinobenzaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Morpholinobenzaldehyde, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 58028-76-5
-
Molecular Formula: C₁₁H₁₃NO₂
Hazard Identification and Safety Precautions
Based on available safety data for this compound and structurally similar compounds, it should be handled as a hazardous substance. It is classified as an irritant and may be harmful to aquatic organisms[1]. Precautionary statements advise avoiding contact with skin and eyes[1]. Related morpholine and benzaldehyde compounds exhibit a range of hazards including skin corrosion/burns, serious eye damage, and potential for respiratory irritation[2][3]. Therefore, a cautious approach to handling is essential.
General Safety Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood[3][4].
-
Do not eat, drink, or smoke in areas where the chemical is handled[4][5].
-
Store in a cool, dry, and well-ventilated place away from incompatible materials[2][5].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | PPE Item | Specification/Standard |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended. Butyl gloves may offer superior protection against aldehydes. Always inspect gloves for integrity before use and replace immediately if contaminated[8][9]. |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over safety goggles when there is a risk of splashing[2][8][10]. |
| Body | Laboratory Coat | A chemical-resistant or flame-retardant lab coat should be worn. Ensure it is fully buttoned to cover as much skin as possible[8][10][11]. |
| Respiratory | Respirator (if required) | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate[3][8][10]. |
| Feet | Closed-toe Shoes | Wear shoes that fully cover the feet, constructed of a material that is impervious to chemicals[8][11]. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
- Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
- Verify that an eyewash station and safety shower are accessible and operational[2].
- Assemble all necessary equipment and reagents.
- Put on all required personal protective equipment as detailed in the table above.
2. Handling and Use:
- Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure[2].
- When transferring the chemical, do so carefully to avoid splashing or creating dust.
- Keep containers of this compound closed when not in active use.
- If the chemical comes into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.
3. In Case of a Spill:
- Evacuate the immediate area and alert colleagues.
- If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.
- For small spills, and if it is safe to do so, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill[3].
- Collect the absorbed material and any contaminated items into a designated hazardous waste container[3].
- Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste[3].
Disposal Plan
1. Waste Segregation:
- Dispose of this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office[3].
2. Waste Container Labeling:
- Use a designated, properly sealed, and compatible container for hazardous waste.
- Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Irritant," "Harmful to Aquatic Life")[3].
3. Storage and Collection:
- Store the hazardous waste container in a designated, well-ventilated, and secure area.
- Arrange for waste collection through your institution's EHS department in accordance with their procedures[3].
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-METHYL-4-MORPHOLIN-4-YL-BENZALDEHYDE | 736991-00-7 [amp.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdc.gov [cdc.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. echemi.com [echemi.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
